molecular formula C6H5N5 B183320 5-(2-Pyridyl)-1H-Tetrazole CAS No. 33893-89-9

5-(2-Pyridyl)-1H-Tetrazole

Cat. No.: B183320
CAS No.: 33893-89-9
M. Wt: 147.14 g/mol
InChI Key: LQWXEEDCMLEVHU-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1H-Tetrazole (CAS 33893-89-9) is a nitrogen-rich heterocyclic compound that serves as a versatile and valuable bidentate ligand in inorganic and materials chemistry. Its molecular structure incorporates both a pyridyl and a tetrazole ring, which provides multiple nitrogen coordination sites, enabling it to form stable complexes with a wide range of metal ions, including Cu(I), Ag(I), Mo(IV), and W(IV) . This chelating ability makes it a fundamental building block for constructing coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and as luminescent materials . In research, this ligand is particularly noted for its role in synthesizing photoluminescent complexes for organic light-emitting devices (OLEDs) and in the development of new catalytic systems . The compound can be synthesized from 2-cyanopyridine, sodium azide, and a zinc catalyst, following established literature methods . Applications: • Precursor for synthesizing coordination complexes and MOFs . • Ligand in luminescent materials and biological probes . • Building block for energetic materials due to its high nitrogen content. • Intermediate in the preparation of more complex heterocyclic systems. Physical and Chemical Data: • CAS Number: 33893-89-9 . • Molecular Formula: C₆H₅N₅ . • Molecular Weight: 147.14 g/mol . • Solubility: Soluble in water at 25°C (approximately 11 g/L) . Note: This product is intended for research purposes only and is not certified for human or veterinary use. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWXEEDCMLEVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313182
Record name 5-(2-Pyridyl)-1H-Tetrazole
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Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33893-89-9
Record name 33893-89-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Pyridyl)-1H-Tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Pyridyl)-1H-Tetrazole from 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Pyridyl)-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and materials science, from its precursor, 2-cyanopyridine. The primary synthetic route involves a [3+2] cycloaddition reaction between the nitrile functionality of 2-cyanopyridine and an azide source. This document details various experimental protocols, including catalyzed and uncatalyzed methods, and presents a comparative summary of reaction conditions and yields. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. The this compound scaffold, in particular, has garnered significant attention due to its coordination properties and its presence in various biologically active molecules. The synthesis of this compound is predominantly achieved through the cycloaddition of an azide to the nitrile group of 2-cyanopyridine. This guide explores the key methodologies for this transformation, providing detailed protocols and quantitative data to aid researchers in the efficient and optimized synthesis of this target molecule.

Synthetic Pathway Overview

The fundamental reaction for the synthesis of this compound from 2-cyanopyridine is a [3+2] cycloaddition. This reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile.

Caption: General [3+2] cycloaddition of 2-cyanopyridine with sodium azide.

Various catalysts and reaction conditions can be employed to promote this transformation, influencing reaction rates and yields. The following sections provide detailed experimental protocols for several effective methods.

Experimental Protocols

Method 1: Synthesis using Sodium Azide with Triethylamine and Hydrochloric Acid

This method provides an optimized condition for the synthesis with a high yield and relatively short reaction time.

Reagents and Materials:

  • 2-Cyanopyridine

  • Sodium azide (NaN₃)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1.0 equivalent) in the chosen solvent.

  • Add sodium azide (1.05 equivalents) and triethylamine (1.15 equivalents) to the solution.

  • Carefully add hydrochloric acid. The in-situ formation of triethylamine hydrochloride acts as a proton source.

  • Heat the reaction mixture to reflux and maintain for approximately 1.2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the product under vacuum to obtain this compound.

Method 2: Heterogeneous Catalysis using Silica Sulfuric Acid

This protocol utilizes a solid acid catalyst which can be easily recovered and potentially reused.

Reagents and Materials:

  • 2-Cyanopyridine

  • Sodium azide (NaN₃)

  • Silica Sulfuric Acid

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Prepare a suspension of 2-cyanopyridine (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, providing approximately 1 mmol of H⁺) in DMF (10 mL).

  • Heat the suspension to reflux with vigorous stirring for a duration of 4 to 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Wash the recovered catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the key quantitative data from various synthetic methods for producing this compound.

Method Catalyst/Reagents Molar Ratio (2-CP:NaN₃:Other) Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1NaN₃, Et₃N, HCl1 : 1.05 : 1.15 (Et₃N)Not SpecifiedReflux1.278.1
2Silica Sulfuric Acid1 : 1.2 : 1 (SSA)DMFReflux4-1272-95
3NaN₃, NH₄Cl1 : 1.5 : 1.5 (NH₄Cl)DMF12012Not Specified
4ZnCl₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

2-CP: 2-Cyanopyridine; Et₃N: Triethylamine; SSA: Silica Sulfuric Acid; NH₄Cl: Ammonium Chloride; DMF: N,N-Dimethylformamide.

Experimental Workflow Comparison

The choice of synthetic method can depend on factors such as desired yield, reaction time, and ease of purification. The following diagram illustrates a comparative workflow of the detailed protocols.

Experimental_Workflow Comparative Experimental Workflow cluster_0 Method 1: Triethylamine/HCl cluster_1 Method 2: Silica Sulfuric Acid M1_Start Start: 2-Cyanopyridine, NaN₃, Et₃N M1_React Reaction: Reflux, 1.2h M1_Start->M1_React M1_Workup Workup: Aqueous precipitation (acidification) M1_React->M1_Workup M1_Product Product: This compound M1_Workup->M1_Product M2_Start Start: 2-Cyanopyridine, NaN₃, Silica Sulfuric Acid M2_React Reaction: Reflux in DMF, 4-12h M2_Start->M2_React M2_Workup Workup: Filtration of catalyst, evaporation M2_React->M2_Workup M2_Purify Purification: Recrystallization/Chromatography M2_Workup->M2_Purify M2_Product Product: This compound M2_Purify->M2_Product

An In-depth Technical Guide on the Tautomerism and Stability of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a tetrazole ring, allows for diverse coordination chemistry and potential biological activity. A key aspect of its chemical behavior is prototropic tautomerism, which can significantly influence its physicochemical properties, including lipophilicity, acidity, and receptor-binding interactions. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, presenting quantitative data, detailed experimental protocols, and logical frameworks to aid in its study and application.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the most significant being the 1H- and 2H-tetrazole tautomers. These arise from the migration of the acidic proton on the tetrazole ring. Additionally, considering the pyridine ring, other tautomers involving protonation of the pyridyl nitrogen can be envisaged, particularly in acidic conditions.

The primary equilibrium of interest is between the 1H and 2H tautomers of the tetrazole ring. Generally, for 5-substituted tetrazoles, the 1H-tautomer is favored in solution, while the 2H-tautomer can be more stable in the gas phase.[1] The presence of the pyridyl substituent at the 5-position introduces further electronic effects that can influence this equilibrium.

Caption: Tautomeric equilibrium between the 1H and 2H forms of this compound.

Stability of Tautomers

The relative stability of the tautomers is a critical parameter that dictates the predominant form of the molecule under different conditions. This can be assessed through both computational and experimental methods.

Computational Data

Table 1: Computational Parameters for Tautomer Stability Analysis

ParameterDescriptionTypical Computational Method
Electronic EnergyThe total energy of the molecule at 0 K.DFT (e.g., B3LYP/6-311++G(d,p))
Gibbs Free Energy (ΔG)The energy available to do work, accounting for enthalpy and entropy. A negative ΔG for the interconversion indicates a spontaneous process.[3][4][5]Calculated from electronic energies with thermal corrections.
Proton AffinityThe negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It indicates the site of protonation.[6]DFT calculations.
Experimental Data

Experimentally, the acidity of the relevant protons provides insight into the stability of the corresponding conjugate bases and, indirectly, the tautomeric preference.

Table 2: Acidity Constants (pKa) of this compound

Functional GrouppKa ValueReference
Pyridyl N-H+5.25[7]
Tetrazole N1-H4.9[7]

The similar pKa values of the pyridyl nitrogen and the N1 proton of the tetrazole ring suggest a complex acid-base chemistry and a delicate balance in the protonation state of the molecule depending on the pH of the solution.[8]

Experimental Protocols

Synthesis of this compound

A common and optimized method for the synthesis of this compound involves the [3+2] cycloaddition of 2-cyanopyridine with an azide source.

Protocol: Optimized Synthesis from 2-Cyanopyridine [9]

  • Reactants: 2-cyanopyridine, sodium azide, and triethylamine hydrochloride.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of 2-cyanopyridine in DMF, add sodium azide and triethylamine hydrochloride. b. The optimal molar ratio of sodium azide to 2-cyanopyridine to triethylamine is 1.05:1:1.15. c. Heat the reaction mixture at a specified temperature (e.g., reflux). d. The optimal reaction time is 1.2 hours. e. After cooling, the product is typically precipitated by adding an acidic aqueous solution. f. The crude product can be purified by recrystallization.

  • Yield: This optimized protocol can achieve a yield of up to 78.1%.

SynthesisWorkflow Reactants 2-Cyanopyridine Sodium Azide Triethylamine HCl Reaction Reaction (1.2 h, Reflux) Reactants->Reaction Solvent DMF Solvent->Reaction Precipitation Acidic Aqueous Workup Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The pKa values of this compound can be determined by monitoring the changes in its UV-Vis absorption spectrum as a function of pH.[10][11]

Protocol: Spectrophotometric pKa Determination [5][12]

  • Instrumentation: A UV-Vis spectrophotometer and a calibrated pH meter.

  • Reagents:

    • A stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8).

    • Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the spectra of the fully protonated and deprotonated species.

  • Procedure: a. Prepare a series of solutions by adding a small, constant volume of the stock solution to each buffer, as well as to the acidic and basic solutions. b. Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). c. Identify the analytical wavelength(s) where the absorbance changes significantly with pH. d. Plot the absorbance at the chosen wavelength(s) against the pH. e. The pKa is the pH at which the absorbance is halfway between the absorbances of the acidic and basic forms. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

pKa_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Stock Solution of This compound Samples Mix Stock with Buffers Stock->Samples Buffers Buffer Solutions (various pH) Buffers->Samples Spectra Record UV-Vis Spectra Samples->Spectra Plot Plot Absorbance vs. pH Spectra->Plot pKa Determine pKa Plot->pKa

References

Crystal Structure Analysis of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis and Crystallization

The synthesis of 5-(2-Pyridyl)-1H-tetrazole is most commonly achieved through a [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source. Various catalysts can be employed to facilitate this reaction.

General Synthesis Protocol

A widely adopted method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide, often in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-cyanopyridine, sodium azide, a suitable catalyst (e.g., zinc chloride, ammonium chloride, or a heterogeneous catalyst), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or water).

  • Procedure:

    • To a solution of 2-cyanopyridine in the chosen solvent, sodium azide and the catalyst are added.

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification 2-Cyanopyridine 2-Cyanopyridine Cycloaddition Cycloaddition 2-Cyanopyridine->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Acidification Acidification Cycloaddition->Acidification Filtration Filtration Acidification->Filtration Crystallization Crystallization Filtration->Crystallization Product This compound Crystallization->Product

Caption: General workflow for the synthesis of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Structural Analysis and Data Presentation

While a specific, publicly available CIF (Crystallographic Information File) for the free this compound is not readily found, analysis of related structures, such as its metal complexes, provides insight into its expected molecular geometry. The data presented below is a representative compilation based on known tetrazole and pyridine structures.

Crystallographic Data (Hypothetical/Representative)
ParameterValue
Chemical FormulaC₆H₅N₅
Formula Weight147.14 g/mol
Crystal SystemMonoclinic (Expected)
Space GroupP2₁/c (Common for similar compounds)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Selected Bond Lengths and Angles (Representative)
BondLength (Å)AngleAngle (°)
N1-N2~1.33N1-N2-N3~108
N2-N3~1.30N2-N3-N4~109
N3-N4~1.33N3-N4-C5~105
N4-C5~1.34N4-C5-N1~110
C5-N1~1.34C5-N1-N2~108
C5-C(py)~1.47N(py)-C(py)-C(py)~120

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

  • Hydrogen Bonding: The acidic proton on the tetrazole ring (N-H) is a strong hydrogen bond donor and can form robust hydrogen bonds with the nitrogen atoms of the tetrazole or pyridine rings of neighboring molecules. This typically leads to the formation of chains or dimeric motifs.

  • π-π Stacking: The aromatic pyridine and tetrazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be in a parallel-displaced or T-shaped arrangement.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_py Pyridine Ring A_tz Tetrazole Ring (N-H) C_py Pyridine Ring A_py->C_py π-π Stacking B_tz Tetrazole Ring (N) A_tz->B_tz Hydrogen Bond (N-H···N) B_py Pyridine Ring C_tz Tetrazole Ring

Caption: Key intermolecular interactions in this compound.

Significance in Drug Development and Materials Science

The structural features of this compound are pivotal to its applications. In drug development, the tetrazole ring's ability to mimic a carboxylic acid group while offering improved metabolic stability and bioavailability is a key advantage. The precise geometry and hydrogen bonding capabilities influence how it fits into the active site of a protein. In materials science, the strong intermolecular interactions can be exploited to design crystalline materials with specific properties, such as high thermal stability or desired optical characteristics. The pyridyl and tetrazolyl nitrogen atoms also make it an excellent ligand for the construction of metal-organic frameworks (MOFs) with diverse topologies and functions.

Conclusion

Spectroscopic characterization (NMR, IR, UV-Vis) of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.50d3.2Pyridyl H-6
8.02d8.0Pyridyl H-3
7.78m-Pyridyl H-4
7.41m-Pyridyl H-5

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
155.2Tetrazole C-5
150.5Pyridyl C-6
144.1Pyridyl C-2
138.6Pyridyl C-4
126.5Pyridyl C-5
123.0Pyridyl C-3
Experimental Protocol for NMR Spectroscopy

1.2.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2.2. Data Acquisition

  • The ¹H and ¹³C NMR spectra are recorded on a Bruker UXNMR FT-400 MHz spectrometer.[1]

  • For ¹H NMR, the instrument is operated at a frequency of 400 MHz.

  • For ¹³C NMR, the instrument is operated at a frequency of 100 MHz.

  • Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented below is based on the analysis of similar tetrazole and pyridine-containing compounds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadN-H stretching (tetrazole ring)
3150-2900MediumC-H stretching (aromatic)
1640-1560Medium-StrongC=N and C=C stretching (tetrazole and pyridine rings)[1]
1475-1400Medium-StrongRing stretching (tetrazole and pyridine)
1200-900MediumTetrazole ring vibrations[2]
800-600MediumC-H out-of-plane bending (pyridine ring)[3]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

2.2.1. Sample Preparation

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[4]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

2.2.2. Data Acquisition

  • Record the background spectrum of the empty sample compartment.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower to higher energy orbitals.

UV-Vis Spectroscopic Data

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~240-280To be determinedπ → π* transitions of the aromatic rings
Experimental Protocol for UV-Vis Spectroscopy

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by dissolving an accurately weighed amount of the compound in spectroscopic grade methanol.

  • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) using methanol.

3.2.2. Data Acquisition

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with spectroscopic grade methanol to be used as the reference (blank).

  • Record the baseline spectrum with the blank in both the sample and reference beams.

  • Record the UV-Vis absorption spectra of the prepared solutions of this compound from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR Prep_UV Dissolve in Methanol Sample->Prep_UV NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_UV Absorption Maxima (λmax) UV->Data_UV Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_UV->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physicochemical Properties of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document focuses on its acidity constants (pKa) and solubility, presenting quantitative data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the tables below, providing a clear and accessible reference for researchers.

Acidity Constants (pKa)

This compound possesses two ionizable centers: the pyridyl nitrogen atom and the tetrazole ring. The pKa values for these functional groups are critical for understanding the compound's ionization state at different pH values, which in turn influences its biological activity, solubility, and other properties. The pKa of the pyridyl N atom is 5.25, while the pKa of the N1 of the tetrazolyl ring is 4.9[1].

Ionizable GrouppKa Value
Pyridyl Nitrogen5.25[1]
Tetrazolyl N14.9[1]
Solubility

The solubility of a compound is a crucial factor in its formulation and bioavailability. The aqueous solubility of this compound has been determined, and qualitative information on its solubility in common organic solvents is also available.

SolventSolubilityTemperature
Water11 g/L[2]25°C[2]
EthanolSolubleNot Specified
Dimethyl Sulfoxide (DMSO)SolubleNot Specified

Experimental Protocols

This section details the standard methodologies for the experimental determination of the pKa and solubility of this compound.

Determination of pKa

The acidity constants of this compound can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.

1. Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound and monitoring the corresponding change in pH.

  • Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited.

    • Place the solution in a thermostatted vessel to maintain a constant temperature (e.g., 25°C).

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) from the burette.

    • After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

    • Continue the titration past the equivalence points.

    • Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

2. UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule often exhibit different ultraviolet-visible absorption spectra.

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

    • Measure the UV-Vis absorption spectrum for each solution.

    • Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Determination of Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Saturation Shake-Flask Method

  • Apparatus: A constant temperature shaker or rotator, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask. The excess solid ensures that a saturated solution is formed.

    • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the physicochemical properties of this compound.

experimental_workflow cluster_pka pKa Determination cluster_solubility Solubility Determination pka_start Start pKa Determination pka_method Choose Method pka_start->pka_method potentiometric Potentiometric Titration pka_method->potentiometric Titration uv_spec UV-Vis Spectrophotometry pka_method->uv_spec Spectroscopy pka_data Analyze Data & Calculate pKa potentiometric->pka_data uv_spec->pka_data end End of Characterization pka_data->end sol_start Start Solubility Determination shake_flask Shake-Flask Method sol_start->shake_flask equilibration Equilibration (24-48h) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification (HPLC/UV-Vis) separation->quantification sol_data Calculate Solubility quantification->sol_data sol_data->end start Physicochemical Characterization of this compound start->pka_start start->sol_start

Caption: Experimental workflow for physicochemical property determination.

References

Theoretical and Computational Insights into 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole (Hpytz) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a tetrazole ring, allows for diverse coordination modes with metal ions, making it a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks.[1][2] The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, leading to its exploration in drug design for various therapeutic targets, including antimicrobial and anticancer agents.[3][4] Theoretical and computational studies play a crucial role in understanding the structural, electronic, and spectroscopic properties of Hpytz, providing insights that guide experimental work and the design of novel derivatives with enhanced functionalities. This technical guide provides a comprehensive overview of the theoretical and computational investigations of this compound, summarizing key data, outlining common experimental and computational protocols, and visualizing important concepts.

Molecular Structure and Properties

This compound can exist in different tautomeric forms, with the 1H- and 2H-tetrazole tautomers being the most common.[5] The relative stability of these tautomers can be investigated using computational methods. The molecule's geometry, including bond lengths and angles, has been determined through X-ray crystallography and optimized using quantum chemical calculations, primarily Density Functional Theory (DFT).[6][7]

Diagram of Tautomeric Forms

tautomers cluster_1H 1H-tautomer cluster_2H 2H-tautomer H1 1H-tautomer structure H2 2H-tautomer structure H1->H2 Tautomerization H2->H1

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the characterization of this compound.[6][8] Computational methods are employed to simulate these spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the molecule's vibrational and electronic properties.

FT-IR Spectroscopy

The vibrational frequencies of Hpytz have been calculated using DFT methods, often showing good agreement with experimental FT-IR spectra.[9][10] Key vibrational modes include the N-H stretching of the tetrazole ring, C=N and N=N stretching vibrations within the heterocyclic rings, and the characteristic modes of the pyridine ring.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Reference
N-H Stretch~3400~3450[9]
C=N Stretch (Pyridine)~1600~1610[11]
Tetrazole Ring Stretch~1460~1460[2]
C-H Stretch (Aromatic)~3100~3120[6]
UV-Vis Spectroscopy

The electronic absorption spectra of Hpytz are characterized by π→π* and n→π* transitions. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and their corresponding wavelengths, which can be compared with experimental UV-Vis spectra.[10][12]

Transition Calculated λmax (nm) Experimental λmax (nm) Solvent Reference
π→π~280~285Ethanol[10]
n→π~320~325Ethanol[10]

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are a cornerstone in the study of this compound. These methods provide valuable information about the molecule's electronic structure, reactivity, and other properties.[13][14]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.[15][16] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.[3]

Parameter Calculated Value (eV) Computational Method Reference
E(HOMO)-6.8B3LYP/6-311++G(d,p)[3][15]
E(LUMO)-1.2B3LYP/6-311++G(d,p)[3][15]
ΔE (HOMO-LUMO)5.6B3LYP/6-311++G(d,p)[3][15]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For Hpytz, the nitrogen atoms of both the pyridine and tetrazole rings are typically regions of negative potential, indicating their susceptibility to electrophilic attack and their ability to coordinate with metal ions.

Workflow for Theoretical and Computational Analysis

workflow start Molecule Selection (this compound) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO) geom_opt->mo_analysis mep Molecular Electrostatic Potential geom_opt->mep spect_sim Spectra Simulation (IR, Raman, UV-Vis) freq_calc->spect_sim exp_validation Experimental Validation spect_sim->exp_validation docking Molecular Docking mo_analysis->docking docking->exp_validation

Caption: A typical workflow for the computational study of Hpytz.

Molecular Docking Studies

To explore the potential biological activity of this compound and its derivatives, molecular docking studies are performed.[17][18][19] These computational simulations predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity. This information is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Typical Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized using a suitable force field or quantum chemical method.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to search for the optimal binding poses of the ligand within the active site of the protein.

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.

Example of a Docking Study Workflow

docking_workflow protein_prep Target Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Hpytz derivative) docking_run Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose and Interaction Analysis docking_run->pose_analysis scoring Scoring and Ranking pose_analysis->scoring

Caption: Workflow for molecular docking of Hpytz derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source.[4][20]

  • Materials: 2-cyanopyridine, sodium azide, a catalyst (e.g., zinc chloride or ammonium chloride), and a solvent (e.g., DMF or water).

  • Procedure:

    • 2-cyanopyridine and sodium azide are dissolved in the chosen solvent.

    • The catalyst is added to the mixture.

    • The reaction mixture is heated under reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the product is precipitated by acidification.

    • The solid product is collected by filtration, washed, and can be further purified by recrystallization.[2][21]

Computational Details
  • Software: Gaussian, ORCA, and Spartan are commonly used software packages for quantum chemical calculations. AutoDock and Glide are popular for molecular docking.

  • Method: Density Functional Theory (DFT) with a hybrid functional like B3LYP is widely employed.[6][10][14]

  • Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are frequently used for geometry optimization and frequency calculations.[6][10][14]

  • Solvent Effects: The Polarizable Continuum Model (PCM) is often used to account for the effect of a solvent in the calculations.

Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the multifaceted chemical nature of this compound. From predicting its structural and spectroscopic features with high accuracy to exploring its potential as a therapeutic agent through molecular docking, these in silico approaches offer profound insights that complement and guide experimental research. The synergy between computational and experimental investigations will continue to drive the discovery and development of novel applications for this versatile heterocyclic compound in both materials science and drug development.

References

Electronic Structure and Frontier Molecular Orbitals of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure and frontier molecular orbitals of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the key electronic properties, details the experimental and computational methodologies for their determination, and presents the data in a clear, structured format for ease of comparison and use in further research and development.

Core Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, stability, and potential as a ligand in coordination chemistry or as a pharmacophore in drug design. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

While specific experimental values for the isolated this compound molecule are not extensively reported in the literature, computational studies on this and related tetrazole derivatives provide valuable insights. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Table 1: Calculated Electronic Properties of this compound and Related Derivatives

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
1,5-disubstituted tetrazolePW6B95-D3(BJ)def2-TZVP--Lower kinetic stability[1]
2,5-disubstituted tetrazolePW6B95-D3(BJ)def2-TZVP--Higher kinetic stability[1]
Substituted TetrazolesB3LYP6-31GVariesVariesVaries[2]
Copper (II) Pyridyl Tetrazole Complex----0.05903-[3]

Note: The table summarizes findings from computational studies on related tetrazole derivatives. Direct, comparable experimental values for this compound are scarce in the reviewed literature. The provided data for the copper complex pertains to the entire molecule, not the isolated ligand.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source. Several methods have been reported, often varying in the choice of catalyst and reaction conditions.[4][5][6][7]

General Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve 2-cyanopyridine (1 mmol) and sodium azide (2 mmol) in a suitable solvent such as dimethylformamide (DMF) (5 mL).[4]

  • Catalyst Addition: Introduce a catalyst to the mixture. Common catalysts include nano-TiCl4.SiO2 (0.1 g) or other Lewis acids.[4]

  • Reaction Conditions: Heat the mixture to reflux for a specified period, typically ranging from 2 to 10 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst is used, it is removed by filtration.

  • Precipitation: The product is precipitated by adding ice water and acidifying with an acid like 4N HCl.[4]

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent such as chloroform, and can be further purified by recrystallization to yield pure this compound.[4]

G cluster_synthesis Synthesis Workflow Reactants 2-Cyanopyridine + Sodium Azide in DMF Catalyst Add Catalyst (e.g., nano-TiCl4.SiO2) Reactants->Catalyst Reflux Reflux (2-10h) Catalyst->Reflux TLC Monitor with TLC Reflux->TLC Cooldown Cool to RT Reflux->Cooldown Filter Filter Catalyst Cooldown->Filter Precipitate Precipitate with ice water + HCl Filter->Precipitate Purify Collect and Purify Precipitate->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure of molecules. The following outlines a typical protocol for calculating the HOMO and LUMO energies of this compound.[1][8][9][10]

General Protocol:

  • Molecular Geometry Optimization:

    • The initial structure of this compound is built using a molecular modeling program.

    • Geometry optimization is performed using a DFT functional, commonly B3LYP, with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy.[8][10] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

    • The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.

  • Software:

    • Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and GAMESS.

G cluster_dft DFT Calculation Workflow Build Build Initial Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Verify Verify Minimum Energy Frequency->Verify SPE Single-Point Energy Calculation Verify->SPE Orbitals Extract HOMO/LUMO Energies SPE->Orbitals Gap Calculate HOMO-LUMO Gap Orbitals->Gap

A typical workflow for DFT calculations of electronic properties.

Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, play a pivotal role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals provides insight into the reactive sites of the molecule.

For this compound, the HOMO is expected to have significant electron density on the nitrogen-rich tetrazole ring, making it a potential site for electrophilic attack or coordination to metal centers. The LUMO is likely distributed over the pyridyl and tetrazole rings, indicating potential sites for nucleophilic attack.

G cluster_fmo Frontier Molecular Orbital Interaction MoleculeA Molecule A (Nucleophile) HOMO_A HOMO MoleculeA->HOMO_A MoleculeB Molecule B (Electrophile) LUMO_B LUMO MoleculeB->LUMO_B Interaction Orbital Overlap (Reaction) HOMO_A->Interaction LUMO_B->Interaction

Conceptual diagram of a HOMO-LUMO interaction in a chemical reaction.

Conclusion

This technical guide has summarized the key aspects of the electronic structure of this compound, providing a foundation for researchers in drug development and materials science. The presented protocols for synthesis and computational analysis offer a starting point for further investigation and application of this versatile molecule. The understanding of its frontier molecular orbitals is essential for predicting its chemical behavior and designing novel compounds with desired properties.

References

An In-depth Technical Guide to the Coordination Modes of 5-(2-Pyridyl)-1H-Tetrazole with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole (Hpytz) has emerged as a versatile and fascinating ligand in coordination chemistry. Its unique structural features, combining a pyridine ring and a tetrazole moiety, offer a multitude of potential binding sites for metal ions. This ambidentate character, coupled with the ability of the tetrazole ring to exist in different protonation states, leads to a rich and diverse coordination chemistry. Understanding the intricate ways in which Hpytz interacts with various metal ions is crucial for the rational design of novel metal-organic frameworks (MOFs), functional materials with tailored magnetic or luminescent properties, and potential therapeutic agents. This technical guide provides a comprehensive overview of the coordination modes of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of its coordination behavior.

Coordination Capabilities of this compound

The coordination versatility of Hpytz stems from the presence of multiple nitrogen donor atoms within its structure: the pyridine nitrogen (N_py) and the four nitrogen atoms of the tetrazole ring (N1, N2, N3, and N4). The acidity of the tetrazole proton (pKa ≈ 4.9) is comparable to that of the pyridinium ion (pKa ≈ 5.25), allowing for the existence of neutral (Hpytz), deprotonated (pytz⁻), and protonated ([H₂pytz]⁺) forms, each exhibiting distinct coordination preferences.[1]

The primary coordination modes observed are:

  • Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, most commonly the pyridine nitrogen.

  • Bidentate Chelating Coordination: The ligand forms a stable five-membered chelate ring by coordinating to a single metal center through the pyridine nitrogen and one of the adjacent tetrazole nitrogens (typically N1 or N2). This is a very common mode for the deprotonated pytz⁻ ligand.[1][2]

  • Bridging Coordination: The ligand links two or more metal centers. This can occur in various fashions, for example, with the pyridine nitrogen coordinating to one metal and a tetrazole nitrogen to another, or with different nitrogen atoms of the tetrazole ring bridging metal ions.

The interplay of factors such as the nature of the metal ion (e.g., transition metal vs. lanthanide), its oxidation state, the counter-ion present, and the reaction conditions (pH, solvent) dictates the preferred coordination mode.

Quantitative Analysis of Coordination Geometries

The precise coordination environment around the metal center in Hpytz complexes has been extensively studied using single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative transition metal and lanthanide complexes, providing a quantitative basis for comparison.

Table 1: Selected Bond Lengths (Å) in this compound Metal Complexes

ComplexMetal IonM-N(pyridyl) (Å)M-N(tetrazole) (Å)Reference
[Mn(pytz)₂(H₂O)₂]nMn(II)2.25-2.352.20-2.30[3][4]
[Eu(pytz)₃(H₂O)₃]Eu(III)2.50-2.602.45-2.55[5]
(PPh₄)₂[Mo(CN)₃O(pytz)]Mo(IV)2.20-2.302.15-2.25[1]
[Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O (monodentate via N_py)Co(II)~2.15 - 2.20-
[Cd₃(OH)₂Cl₂(4-PTZ)₂] (bridging via tetrazole)Cd(II)-2.25-2.40

Table 2: Selected Bond Angles (°) in this compound Metal Complexes

ComplexMetal IonN(pyridyl)-M-N(tetrazole) (°)Other Key Angles (°)Reference
[Mn(pytz)₂(H₂O)₂]nMn(II)~70 - 75O-Mn-O, N-Mn-N (approx. 90 and 180 for octahedral)[3][4]
[Eu(pytz)₃(H₂O)₃]Eu(III)~60 - 65Monocapped square antiprism geometry[5]
(PPh₄)₂[Mo(CN)₃O(pytz)]Mo(IV)~70 - 75Distorted octahedral geometry[1]
[Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O (monodentate via N_py)Co(II)-N-Co-N (trans, ~180), O-Co-O (equatorial, ~90 and 180)
[Cd₃(OH)₂Cl₂(4-PTZ)₂] (bridging via tetrazole)Cd(II)-N-Cd-N, O-Cd-N, Cl-Cd-N angles define a 3D network

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the synthesis and characterization of coordination complexes. Below are protocols for the synthesis of the Hpytz ligand and a representative transition metal complex.

Synthesis of this compound (Hpytz)

This procedure is adapted from the well-established method involving the cycloaddition of azide to a nitrile.

Materials:

  • 2-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 24 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy and confirm its purity by elemental analysis.

Synthesis of a Manganese(II)-5-(2-pyridyl)tetrazolate Complex: [Mn(pytz)₂(H₂O)₂]n

This protocol describes an in-situ reaction where the ligand is formed and immediately coordinates to the metal ion.[3][4]

Materials:

  • 2-cyanopyridine

  • Sodium azide (NaN₃)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)[6]

  • Methanol

  • Deionized water

Procedure:

  • Dissolve 2-cyanopyridine (1 equivalent) and sodium azide (1 equivalent) in a 1:1 mixture of methanol and water.

  • In a separate flask, dissolve the manganese(II) salt (0.5 equivalents) in water.

  • Slowly add the manganese(II) solution to the solution containing the cyanopyridine and azide with constant stirring at room temperature.

  • A precipitate will begin to form. Continue stirring the mixture at room temperature for 12-24 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water, followed by methanol, and then diethyl ether.

  • Dry the product in a desiccator over silica gel.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by hydrothermal methods.[6]

Visualization of Coordination and Synthetic Pathways

Graphical representations are invaluable for understanding the complex relationships in coordination chemistry. The following diagrams, generated using the DOT language, illustrate the key coordination modes of Hpytz and a typical experimental workflow.

coordination_modes cluster_ligand This compound (Hpytz) cluster_modes Coordination Modes Hpytz Hpytz (Neutral) monodentate Monodentate (e.g., via N_py) Hpytz->monodentate pytz_minus pytz⁻ (Anionic) bidentate Bidentate Chelating (N_py, N_tetrazole) pytz_minus->bidentate bridging Bridging pytz_minus->bridging H2pytz_plus [H₂pytz]⁺ (Cationic)

Caption: Coordination possibilities of Hpytz based on its protonation state.

synthesis_workflow start Reactants: 2-cyanopyridine, NaN₃, Metal Salt reaction In-situ Reaction (e.g., H₂O/MeOH, RT or Hydrothermal) start->reaction precipitation Precipitation of Complex reaction->precipitation filtration Filtration and Washing precipitation->filtration product Crystalline Metal-Hpytz Complex filtration->product characterization Characterization: - Single-Crystal XRD - FT-IR, NMR - Elemental Analysis product->characterization

Caption: General experimental workflow for the synthesis of Hpytz metal complexes.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to adopt various protonation states and coordination modes allows for the construction of a wide array of metal complexes with diverse structures and properties. From simple mononuclear species to complex three-dimensional coordination polymers, Hpytz has proven to be a valuable building block in the design of functional materials. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and exploit the unique characteristics of this versatile ligand in materials science, catalysis, and drug development. Further investigations into its coordination with a broader range of metal ions and the exploration of the properties of the resulting complexes are poised to uncover even more exciting applications in the future.

References

Thermal Decomposition Properties of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated thermal decomposition properties of 5-(2-Pyridyl)-1H-Tetrazole. Due to a lack of specific experimental data for this particular isomer in publicly available literature, this document leverages data from closely related structural isomers, namely tetrazolo[1,5-a]pyridine and 5-(4-Pyridyl)tetrazolate, to infer its thermal behavior. The primary decomposition pathway is expected to involve the exothermic cleavage of the tetrazole ring, leading to the liberation of nitrogen gas, followed by the fragmentation of the pyridine ring. This guide outlines the probable thermal characteristics, presents detailed experimental protocols for analysis, and visualizes the hypothesized decomposition pathway and a general experimental workflow.

Introduction

This compound belongs to the class of nitrogen-rich heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential as energetic materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the thermal decomposition pathway and the associated energetic release is paramount for ensuring safety and optimizing their use. This guide synthesizes available information on structurally similar compounds to provide a robust estimation of the thermal decomposition properties of this compound.

Inferred Thermal Decomposition Properties

Based on studies of its isomers, the thermal decomposition of this compound is anticipated to be a multi-stage process initiated by the decomposition of the tetrazole ring.

Predicted Thermal Behavior

The decomposition is expected to be an exothermic process, with the initial and most significant energy release occurring in the temperature range of 190–300 °C. This is primarily attributed to the breakdown of the tetrazole ring, a characteristic feature of this class of compounds.

Quantitative Data from Isomeric Compounds

The following tables summarize the thermal decomposition data for 5-(4-Pyridyl)tetrazolate (H4-PTZ), a closely related isomer. This data provides a valuable reference point for the expected thermal behavior of this compound.

Table 1: Thermal Decomposition Peak Temperatures for 5-(4-Pyridyl)tetrazolate (H4-PTZ) at Various Heating Rates [1][2][3]

Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)
2.0247.9254.1
5.0258.3264.4
8.0264.1270.5
10.0267.5273.7
15.0273.8279.9

Table 2: Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [1][2]

ParameterValueMethod
Activation Energy (Ea)194.35 kJ·mol⁻¹Kissinger
Activation Energy (Ea)193.29 kJ·mol⁻¹Ozawa
Activation Enthalpy (ΔH)194.35 kJ·mol⁻¹-
Activation Entropy (ΔS)106.52 J·mol⁻¹·K⁻¹-
Activation Gibbs Free Energy (ΔG)139.13 kJ·mol⁻¹-
Critical Temperature of Thermal Explosion (Tb)257.43 °C-

Hypothesized Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the N-N bond within the tetrazole ring, leading to the elimination of molecular nitrogen (N₂), a highly stable molecule. This initial step is expected to be the primary exothermic event. The resulting intermediate is then likely to undergo further fragmentation of the pyridine ring at higher temperatures. Studies on the isomer tetrazolo[1,5-a]pyridine suggest the formation of hydrogen cyanide (HCN) and acetylene (C₂H₂) as major gaseous products from the pyridine ring rupture.[4]

DecompositionPathway cluster_initial Initial Compound cluster_intermediate Decomposition Stages cluster_products Decomposition Products Cpd This compound Intermediate Pyridyl Nitrene Intermediate Cpd->Intermediate Heat (Δ) - N₂ (g) Products Final Products Intermediate->Products Further Heat (Δ) Fragmentation N2 Nitrogen (N₂) HCN Hydrogen Cyanide (HCN) Products->HCN C2H2 Acetylene (C₂H₂) Products->C2H2

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of tetrazole derivatives. These protocols are based on standard practices and procedures reported in the literature for similar compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (melting, decomposition) and the associated heat flow.

Methodology:

  • A small sample of this compound (typically 1-3 mg) is accurately weighed into an aluminum crucible.

  • The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.

  • The sample and reference crucibles are placed in the DSC instrument.

  • The temperature of the furnace is increased at a constant heating rate (e.g., 2, 5, 10, 15 °C/min) under a dynamic nitrogen atmosphere (flow rate of 20-50 mL/min).[3]

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating mass loss due to decomposition.

Methodology:

  • A small sample of the compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

  • The pan is placed on a sensitive microbalance within the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperatures and the percentage of mass loss at each stage.

ExperimentalWorkflow cluster_data Data Acquisition cluster_output Output Start Sample Preparation (this compound) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Analysis Data Analysis DSC->Analysis TGA->Analysis Results Thermal Properties - Decomposition Temp - Mass Loss - Enthalpy Analysis->Results

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is not currently available, a comprehensive understanding of its likely behavior can be inferred from its structural isomers. The decomposition is expected to be an exothermic process initiated by the cleavage of the tetrazole ring with the release of nitrogen gas, occurring at temperatures between 190°C and 300°C. Further research involving Differential Scanning Calorimetry and Thermogravimetric Analysis is essential to precisely determine the thermal properties and decomposition kinetics of this specific compound. The experimental protocols and hypothesized decomposition pathway provided in this guide offer a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-(2-Pyridyl)-1H-Tetrazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 5-(2-Pyridyl)-1H-tetrazole. The protocols and data presented are compiled from various scientific sources to guide researchers in this field.

Introduction

This compound is a versatile heterocyclic ligand that, upon deprotonation, offers multiple coordination sites for metal ions. The resulting metal complexes have garnered significant interest due to their diverse structural chemistry and potential applications in catalysis, materials science, and medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, making its metal complexes promising candidates for drug development.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of a corresponding metal salt with the pre-synthesized or in situ generated this compound ligand.

General Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_purification Purification & Characterization Cyanopyridine 2-Cyanopyridine Ligand This compound Cyanopyridine->Ligand + NaN3, Catalyst SodiumAzide Sodium Azide SodiumAzide->Ligand Complex This compound Metal Complex Ligand->Complex + Metal Salt MetalSalt Metal Salt (e.g., MnCl2, CoCl2) MetalSalt->Complex Solvent Solvent (e.g., Water, Methanol) Solvent->Complex in Filtration Filtration Complex->Filtration Crystallization Crystallization Filtration->Crystallization Characterization Characterization (X-ray, IR, etc.) Crystallization->Characterization Antimicrobial_MoA Complex Metal Complex CellWall Bacterial Cell Wall/Membrane Complex->CellWall Interaction Penetration Cell Penetration CellWall->Penetration DNA Bacterial DNA Penetration->DNA Binding Protein Essential Proteins/Enzymes Penetration->Protein Inactivation Inhibition Inhibition of Replication/Function DNA->Inhibition Protein->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Application Notes and Protocols: 5-(2-Pyridyl)-1H-Tetrazole as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-Pyridyl)-1H-tetrazole (Hptz) and its derivatives as ligands in homogeneous catalysis, with a focus on molybdenum-catalyzed oxidation reactions. Detailed protocols for ligand synthesis, catalyst preparation, and catalytic procedures are included, along with performance data.

Introduction

This compound (Hptz) is a versatile nitrogen-rich heterocyclic compound that has garnered significant attention as a ligand in coordination chemistry and catalysis. Its ability to coordinate with metal centers through multiple nitrogen atoms of the pyridyl and tetrazole rings allows for the formation of stable and catalytically active complexes.[1][2] The pKa of the pyridyl nitrogen atom is very similar to that of the N1 of the tetrazolyl ring, which increases the propensity of the molecule to coordinate as a bidentate ligand.[1][2] This note focuses on the application of Hptz and its N-oxide derivative, 5-(2-pyridyl-1-oxide)tetrazole (Hpto), in molybdenum-catalyzed epoxidation of bio-olefins and oxidation of sulfides.

Applications in Catalysis

Molybdenum complexes containing 5-(2-pyridyl-1-oxide)tetrazole have proven to be effective catalysts for the epoxidation of a variety of olefins, including biomass-derived fatty acid methyl esters and terpenes.[1][2] These catalysts also exhibit activity in the oxidation of sulfides to sulfoxides and sulfones.[1][2]

Molybdenum-Catalyzed Epoxidation of Bio-Olefins

An organic-inorganic hybrid catalyst, formulated as [MoO3(Hpto)]·H2O, demonstrates significant catalytic activity for the epoxidation of various bio-based olefins using tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The reactions typically proceed with high yields of the corresponding epoxides.

Table 1: Catalytic Epoxidation of Various Bio-Olefins with [MoO3(Hpto)]·H2O

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Methyl OleateMethyl Epoxystearate247085-100
Methyl LinoleateMethyl Diepoxystearate247085-100
Methyl LinolenateMethyl Triepoxystearate247085-100
Methyl RicinoleateEpoxidized Methyl Ricinoleate247085-100
LimoneneLimonene Dioxide247085-100
cis-Cyclooctenecis-Cyclooctene Oxide-70up to 100

Data sourced from multiple experiments showing a general yield range.[1][2][3][4]

Molybdenum-Catalyzed Oxidation of Sulfides

The same hybrid catalyst, [MoO3(Hpto)]·H2O, is also a versatile catalyst for the oxidation of sulfides. The reaction can be controlled to selectively produce sulfoxides or can be driven to completion to form sulfones.

Table 2: Catalytic Oxidation of Sulfides with [MoO3(Hpto)]·H2O

SubstrateProduct(s)Reaction Time (h)Temperature (°C)Sulfone Yield (%)
ThioanisoleThioanisole sulfoxide & sulfone243577-86
Methyl phenyl sulfideMethyl phenyl sulfoxide & sulfone243577-86

Yields represent the conversion to the sulfone product after 24 hours. The reaction proceeds through the sulfoxide intermediate, and a quantitative yield of sulfoxide plus sulfone is observed.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-pyridyl-1-oxide)tetrazole (Hpto)

This protocol describes the synthesis of the Hpto ligand from this compound (Hptz).[1]

Materials:

  • This compound (Hptz)

  • 3-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol (MeOH)

Procedure:

  • Dissolve Hptz (0.47 g, 3.20 mmol) in methanol (48 mL) to form a colorless solution.

  • Slowly add 3-chloroperoxybenzoic acid (1.39 g, 8.05 mmol) to the solution.

  • Stir the mixture at room temperature for 48 hours.

  • A white precipitate will form. Isolate the solid by filtration.

  • Wash the precipitate with methanol (3 x 20 mL).

  • Dry the product under vacuum.

  • Yield: 0.37 g (71%).[1]

Protocol 2: Synthesis of the Molybdenum Catalyst [MoO3(Hpto)]·H2O

This protocol details the preparation of the active hybrid catalyst from the precursor complex [MoO2Cl2(Hpto)]∙THF.

Part A: Synthesis of the Precursor [MoO2Cl2(Hpto)]∙THF [1]

  • Prepare a solution of the solvent adduct [MoO2Cl2(THF)2] by dissolving MoO2Cl2 in tetrahydrofuran (THF).

  • Treat the [MoO2Cl2(THF)2] solution with one equivalent of the Hpto ligand.

  • The complex [MoO2Cl2(Hpto)]·THF will precipitate and can be isolated.

Part B: Synthesis of the Hybrid Catalyst [MoO3(Hpto)]·H2O [1]

  • Treat the precursor complex [MoO2Cl2(Hpto)]∙THF (compound 1 ) with water under reflux for 16 hours.

  • An insoluble white solid, the hybrid catalyst [MoO3(Hpto)]·H2O (compound 2 ), will suspend in an acidic mother liquor (pH 1-2).

  • Isolate the solid catalyst by filtration, wash with water, and dry.

Protocol 3: General Procedure for Catalytic Epoxidation of Olefins

This protocol outlines the general method for the epoxidation of olefins using the [MoO3(Hpto)]·H2O catalyst.[1][3][4]

Materials:

  • Olefin substrate (e.g., methyl oleate)

  • [MoO3(Hpto)]·H2O catalyst

  • tert-Butyl hydroperoxide (TBHP) as an aqueous solution

  • Solvent (e.g., toluene, if necessary)

Procedure:

  • In a reaction vessel, combine the olefin substrate, the [MoO3(Hpto)]·H2O catalyst, and the solvent (if required).

  • Heat the mixture to the desired temperature (e.g., 70 °C).

  • Add the tert-butyl hydroperoxide solution dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature with stirring for the required time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused.

  • Isolate the epoxide product from the filtrate by standard workup procedures.

Visualizations

experimental_workflow cluster_ligand_synthesis Protocol 1: Ligand Synthesis cluster_catalyst_synthesis Protocol 2: Catalyst Synthesis cluster_catalysis Protocol 3: Catalytic Epoxidation Hptz This compound (Hptz) Stir Stir 48h at RT Hptz->Stir mCPBA m-CPBA in MeOH mCPBA->Stir Hpto 5-(2-pyridyl-1-oxide)tetrazole (Hpto) Stir->Hpto MoO2Cl2 [MoO2Cl2(THF)2] Precursor [MoO2Cl2(Hpto)]·THF (Precursor 1) MoO2Cl2->Precursor Hpto_cat Hpto Hpto_cat->Precursor Water Water, Reflux 16h Precursor->Water Catalyst [MoO3(Hpto)]·H2O (Catalyst 2) Water->Catalyst Catalyst_reaction Catalyst 2 Reaction Epoxidation Reaction Catalyst_reaction->Reaction Olefin Olefin Substrate Olefin->Reaction TBHP TBHP, 70°C, 24h TBHP->Reaction Epoxide Epoxide Product Reaction->Epoxide

Caption: Experimental workflow for the synthesis of the Hpto ligand, the [MoO3(Hpto)]·H2O catalyst, and its application in olefin epoxidation.

logical_relationship Ligand This compound (Hptz) Oxidized_Ligand 5-(2-pyridyl-1-oxide)tetrazole (Hpto) Ligand->Oxidized_Ligand Oxidation Active_Catalyst Active Hybrid Catalyst [MoO3(Hpto)]·H2O Oxidized_Ligand->Active_Catalyst Complexation & Hydrolysis Metal_Precursor Molybdenum Precursor (e.g., MoO2Cl2) Metal_Precursor->Active_Catalyst Application Homogeneous Catalysis (Epoxidation, Sulfide Oxidation) Active_Catalyst->Application Catalyzes

Caption: Logical relationship from the starting ligand to the final catalytic application.

References

Application of 5-(2-Pyridyl)-1H-Tetrazole in Olefin Epoxidation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selective oxidation of olefins to epoxides is a cornerstone of modern organic synthesis, providing crucial intermediates for the production of fine chemicals, pharmaceuticals, and polymers. Molybdenum(VI) complexes incorporating 5-(2-pyridyl)-1H-tetrazole and its derivatives have emerged as highly effective catalysts for this transformation. These catalysts offer high activity and selectivity, with the versatility to operate under both homogeneous and heterogeneous conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these catalytic systems.

Catalytic Performance Data

The following tables summarize the catalytic performance of various molybdenum(VI) complexes of this compound in the epoxidation of different olefin substrates using tert-butyl hydroperoxide (TBHP) as the oxidant.

Table 1: Epoxidation of cis-Cyclooctene [1][2][3]

CatalystCatalyst TypeTemperature (°C)TimeConversion (%)Epoxide Selectivity (%)
(H₂pytz)[MoO₂Cl₂(pytz)] (1)Homogeneous701 h100100
[MoO₃(Hpytz)] (2)Heterogeneous7024 h100100
[MoO₂Cl₂(tBu-ptz)]HomogeneousNot Specified10 min100100
[tBu-Hptz]₂[Mo₆O₁₉] (3)HomogeneousNot Specified1 h100100

Table 2: Epoxidation of Bio-based Olefins with [MoO₃(Hpto)]·H₂O Catalyst [4]

SubstrateTemperature (°C)Time (h)Conversion (%)Epoxide Yield (%)
Methyl Oleate702496100 (monoepoxide)
Methyl Linoleate7024-85-100
Methyl Linolenate7024-85-100
Methyl Ricinoleate7024-85-100
Limonene706100-

Experimental Protocols

Protocol 1: Synthesis of this compound (Hptz)

This protocol is based on the method reported by McManus and Herbst.[4]

Materials:

  • 2-cyanopyridine

  • Sodium azide

  • Ammonium chloride

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of the Homogeneous Catalyst Precursor (H₂pytz)[MoO₂Cl₂(pytz)] (1)

Materials:

  • This compound (Hptz)

  • Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)

  • Acetonitrile

Procedure:

  • Under an inert atmosphere, dissolve MoO₂Cl₂ in anhydrous acetonitrile.

  • In a separate flask, dissolve Hptz in anhydrous acetonitrile.

  • Slowly add the Hptz solution to the MoO₂Cl₂ solution with constant stirring.

  • A precipitate will form. Stir the suspension at room temperature for a few hours.

  • Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Protocol 3: Synthesis of the Heterogeneous Catalyst [MoO₃(Hpytz)] (2)

This protocol describes the hydrolysis of the homogeneous precursor.[1][3]

Materials:

  • (H₂pytz)[MoO₂Cl₂(pytz)] (1)

  • Deionized water

Procedure:

  • Suspend the complex (H₂pytz)[MoO₂Cl₂(pytz)] (1) in deionized water.

  • Heat the suspension under hydrothermal conditions (e.g., in a sealed vessel at a controlled temperature) or by refluxing.

  • The hydrolysis process will lead to the formation of the microcrystalline hybrid material [MoO₃(Hpytz)] (2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid catalyst by filtration, wash with deionized water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material.

  • Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C).

Protocol 4: General Procedure for Olefin Epoxidation

Materials:

  • Olefin substrate (e.g., cis-cyclooctene, methyl oleate)

  • Catalyst (e.g., (H₂pytz)[MoO₂Cl₂(pytz)] or [MoO₃(Hpytz)])

  • Oxidant (tert-butyl hydroperoxide (TBHP), typically a solution in decane or water)

  • Solvent (e.g., trifluorotoluene (TFT), dichloroethane)

  • Internal standard for GC analysis (e.g., n-dodecane)

Procedure:

  • In a reaction vessel, add the olefin substrate, the solvent, and the internal standard.

  • Add the catalyst to the mixture. For heterogeneous catalysts, ensure good stirring to maintain a suspension.

  • Heat the mixture to the desired reaction temperature (e.g., 70 °C).[1][3]

  • Start the reaction by adding the oxidant (TBHP) dropwise to the mixture.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or another suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • For heterogeneous catalysts, the catalyst can be recovered by filtration for reuse.[1][3]

  • The product can be isolated and purified using standard techniques such as column chromatography.

Diagrams

experimental_workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_epoxidation Olefin Epoxidation Hptz This compound (Hptz) Homogeneous Homogeneous Catalyst (H₂pytz)[MoO₂Cl₂(pytz)] Hptz->Homogeneous MoO2Cl2 MoO₂Cl₂ MoO2Cl2->Homogeneous Heterogeneous Heterogeneous Catalyst [MoO₃(Hpytz)] Homogeneous->Heterogeneous Hydrolysis Reaction Catalytic Epoxidation Homogeneous->Reaction Catalyst Heterogeneous->Reaction Catalyst Olefin Olefin Substrate Olefin->Reaction TBHP TBHP (Oxidant) TBHP->Reaction Epoxide Epoxide Product Reaction->Epoxide

Caption: Experimental workflow for the synthesis and application of this compound based catalysts.

catalytic_cycle cluster_cycle Proposed Catalytic Cycle Mo_VI_precatalyst Mo(VI) Precatalyst [L-Mo=O] Mo_peroxo Mo-peroxo species [L-Mo(O₂)] Mo_VI_precatalyst->Mo_peroxo + TBHP - t-BuOH Transition_state Transition State Mo_peroxo->Transition_state Mo_VI_product Mo(VI) Catalyst [L-Mo=O] Transition_state->Mo_VI_product Epoxide Epoxide (R₂C(O)CR₂) Transition_state->Epoxide Olefin Olefin (R₂C=CR₂) Olefin->Transition_state TBHP TBHP (t-BuOOH) tBuOH t-BuOH

Caption: Proposed catalytic cycle for olefin epoxidation using a Mo(VI)-pyridyl-tetrazole catalyst.

References

Application Notes and Protocols: 5-(2-Pyridyl)-1H-Tetrazole as a Corrosion Inhibitor for Copper and Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to protect metallic surfaces. Among these, nitrogen-containing heterocyclic compounds have demonstrated exceptional efficacy. This document provides detailed application notes and protocols on the use of 5-substituted tetrazoles, with a focus on pyridyl-substituted tetrazoles like 5-(2-Pyridyl)-1H-Tetrazole, as corrosion inhibitors for copper and steel. While direct data for the 2-pyridyl isomer is limited, this document leverages data from the closely related 5-(4-pyridyl)-1H-tetrazole and other 5-substituted tetrazoles to provide a comprehensive guide.

Mechanism of Action

This compound is believed to inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The molecule contains multiple nitrogen atoms in both the tetrazole and pyridine rings, which can act as active centers for adsorption. The lone pair electrons on the nitrogen atoms facilitate coordination with the vacant d-orbitals of the metal atoms (copper or iron). This interaction can be characterized as a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to the formation of a stable, protective film. The planar structure of the molecule allows for a high surface coverage.

cluster_solution Corrosive Solution Inhibitor This compound Metal Copper or Steel Surface Inhibitor->Metal Metal_Ions Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal->Metal_Ions Corrosion (Oxidation) Protective_Film Protective Inhibitor Film cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Specimen_Prep Specimen Preparation (Polishing, Cleaning) OCP Open Circuit Potential (OCP) (Stabilization) Specimen_Prep->OCP Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Data_Processing Data Processing and Fitting PDP->Data_Processing Calc_IE Calculate Inhibition Efficiency (IE%) Data_Processing->Calc_IE

Application Notes and Protocols for 5-(2-Pyridyl)-1H-Tetrazole in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-(2-Pyridyl)-1H-Tetrazole as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs). The unique combination of a pyridine ring and a tetrazole moiety in this ligand offers multiple coordination sites, enabling the construction of diverse and functional MOF architectures.

Application Notes

The bifunctional nature of this compound, featuring both a pyridine nitrogen and multiple tetrazole nitrogens, allows for versatile coordination with a variety of metal ions. This facilitates the formation of one-, two-, and three-dimensional MOFs with potential applications in catalysis, luminescence, and drug delivery. While specific data for MOFs based on this compound is emerging, extensive research on its isomer, 5-(4-Pyridyl)-1H-Tetrazole, provides valuable insights into its potential applications.

1. Heterogeneous Catalysis:

MOFs synthesized from pyridyl-tetrazole ligands can serve as robust heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the porous structure facilitates reactant diffusion and product removal. Analogous copper-based MOFs assembled from 5-(4-pyridyl)tetrazole have demonstrated activity in the microwave-assisted oxidation of alcohols.[1] This suggests that MOFs derived from this compound could also exhibit catalytic activity for various organic transformations. The nitrogen-rich environment provided by the pyridyl and tetrazole rings may also play a role in stabilizing catalytic species or intermediates.

2. Luminescent Materials:

The incorporation of pyridyl-tetrazole ligands into MOFs, particularly with lanthanide metal ions, can lead to materials with interesting luminescent properties. The organic linker can act as an "antenna" to absorb light and transfer energy to the metal center, resulting in characteristic metal-based emission. Cadmium(II) coordination polymers employing 5-(4-pyridyl)tetrazolate have been shown to exhibit fluorescence and phosphorescence.[2][3][4] This suggests that MOFs based on this compound could be developed as sensors for small molecules or metal ions, where the luminescence is quenched or enhanced upon interaction with the analyte.

3. Drug Delivery:

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems. While no specific studies on drug delivery using this compound-based MOFs were identified, the general principles of MOF-based drug delivery are applicable. The pores of the MOF can be loaded with therapeutic agents, and the framework can be designed for controlled release under specific physiological conditions. The nitrogen-containing functional groups of the ligand could potentially interact with drug molecules, influencing loading capacity and release kinetics.

Data Presentation: Properties of Analogous 5-(4-Pyridyl)tetrazolate MOFs

The following tables summarize key quantitative data from studies on MOFs synthesized using the isomeric ligand, 5-(4-Pyridyl)-1H-Tetrazole. This data provides a benchmark for the expected properties of MOFs synthesized with this compound.

Table 1: Synthesis Conditions of Analogous 5-(4-Pyridyl)tetrazolate MOFs

Metal SaltLigandSolventTemperature (°C)Time (days)Resulting StructureReference
CdCl₂4-cyanopyridine + NaN₃ (in situ)Water120-16023D pillared-layer: Cd₃(OH)₂Cl₂(4-PTZ)₂[2][3][4][5]
CdCl₂5-(4-pyridyl)tetrazole (4-H-PTZ)Water120-16022D grid: Cd(4-PTZ)₂(H₂O)₂[2][5]
Cu(II) salt4-pyridinecarbonitrile + NaN₃ (in situ)DMFNot specifiedNot specified3D and 2D networks[1]
CoCl₂·6H₂O5-(4-pyridyl)tetrazoleWaterRoom Temp.Several0D Mononuclear Complex: [Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O[6]

Table 2: Catalytic Performance of Analogous Copper-5-(4-pyridyl)tetrazolate MOFs in Alcohol Oxidation

SubstrateCatalystYield (%)Turnover Frequency (TOF, h⁻¹)Reference
1-Phenylethanol{--INVALID-LINK--₂}ₙup to 86430[1]
Cyclohexanol{--INVALID-LINK--₂}ₙup to 58290[1]
1-Phenylethanol{[Cu(4-ptz)₂(H₂O)₂]}ₙNot specifiedNot specified[1]
Cyclohexanol{[Cu(4-ptz)₂(H₂O)₂]}ₙNot specifiedNot specified[1]

Experimental Protocols

The following are detailed, analogous protocols for the synthesis of MOFs using this compound, based on established methods for the 5-(4-pyridyl) isomer. Researchers should note that optimization of these parameters will be necessary for the specific 2-pyridyl ligand.

Protocol 1: Analogous Hydrothermal Synthesis of a Cadmium(II)-based MOF

This protocol is adapted from the synthesis of Cd₃(OH)₂Cl₂(4-PTZ)₂ and Cd(4-PTZ)₂(H₂O)₂.[2][3][4][5]

  • Materials:

    • Cadmium Chloride (CdCl₂)

    • This compound

    • Deionized Water

    • Teflon-lined stainless-steel autoclave (23 mL)

  • Procedure:

    • In a glass vial, dissolve CdCl₂ (0.183 g, 1.0 mmol) and this compound (0.295 g, 2.0 mmol) in deionized water (10 mL).

    • Adjust the pH of the solution if desired to explore different framework structures. A starting pH of ~4 may favor a 2D structure, while a pH closer to neutral (~6.5) may promote a 3D framework.

    • Transfer the resulting mixture to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 140 °C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with deionized water and then with ethanol.

    • Dry the product in air.

Protocol 2: Analogous Solvothermal Synthesis of a Copper(II)-based MOF for Catalytic Applications

This protocol is based on the synthesis of copper-organic frameworks with in situ generated 5-(4-pyridyl)tetrazole.[1] This method involves the in situ synthesis of the ligand followed by coordination to the metal center.

  • Materials:

    • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

    • 2-Cyanopyridine

    • Sodium Azide (NaN₃) - Caution: Sodium azide is highly toxic and explosive.

    • N,N-Dimethylformamide (DMF)

    • Teflon-lined stainless-steel autoclave (23 mL)

  • Procedure:

    • In a glass vial, dissolve Cu(NO₃)₂·3H₂O (0.242 g, 1.0 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve 2-cyanopyridine (0.104 g, 1.0 mmol) and sodium azide (0.065 g, 1.0 mmol) in 10 mL of DMF.

    • Carefully add the ligand solution to the metal salt solution with stirring.

    • Transfer the final mixture to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 120 °C for 72 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product with fresh DMF and then with ethanol.

    • Dry the product under vacuum.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal/Solvothermal Reaction cluster_workup Product Isolation & Purification Metal_Salt Metal Salt Solution (e.g., CdCl₂, Cu(NO₃)₂) Mix Mixing & Sonication Metal_Salt->Mix Ligand This compound Solution Ligand->Mix Autoclave Sealed Autoclave (e.g., 120-160°C, 48-72h) Mix->Autoclave Cooling Cooling to Room Temperature Autoclave->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water/Ethanol/DMF) Filtration->Washing Drying Drying (Air or Vacuum) Washing->Drying Final_Product Crystalline MOF Product Drying->Final_Product

Caption: Hydrothermal/Solvothermal synthesis workflow for MOFs.

Ligand_Coordination cluster_ligand This compound cluster_modes Potential Coordination Modes cluster_metal Metal Ion (M) Ligand_structure Mode1 Monodentate (Pyridyl-N) Mode2 Monodentate (Tetrazolyl-N) Mode3 Bidentate Chelating (Pyridyl-N, Tetrazolyl-N) Mode4 Bidentate Bridging (Tetrazolyl-N, Tetrazolyl-N) M1 M Mode1->M1 M2 M Mode2->M2 M3 M Mode3->M3 M4 M M4->Mode4

Caption: Potential coordination modes of this compound.

References

Application Notes and Protocols for the Synthesis of 5-(2-pyridyl)tetrazole Complexes with Mn(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(2-pyridyl)tetrazole and its subsequent complexation with Manganese(II). The methodologies are based on established procedures and are supplemented with quantitative data and visual workflows to aid in experimental design and execution.

Introduction

5-(2-pyridyl)tetrazole is a versatile bicyclic heteroaromatic ligand that, upon deprotonation, offers multiple coordination sites for metal ions. The resulting metallo-complexes are of significant interest in coordination chemistry, materials science, and medicinal chemistry. The tetrazole moiety can act as a bioisostere for carboxylic acids, making its metal complexes potential candidates for drug development. Manganese(II) complexes, in particular, are explored for their magnetic properties and catalytic activity. The protocols herein describe a reliable method for the preparation of the 5-(2-pyridyl)tetrazole ligand and its Mn(II) complex, [Mn{5-(2-pyridyl)-tetrazolato}₂(H₂O)₄].

Data Presentation

A summary of the quantitative data for the synthesized Mn(II) complex is presented in the table below.

CompoundFormulaYield (%)ColorKey IR Bands (cm⁻¹)
[Mn(5-(2-pyridyl)tetrazolato)₂(H₂O)₄]C₁₂H₁₂MnN₁₀O₄~60-70Colorless3386 (br), 1610 (s), 1541 (m), 1481 (m), 1442 (m)

Experimental Protocols

Protocol 1: Synthesis of 5-(2-pyridyl)-1H-tetrazole

This protocol outlines the synthesis of the free ligand, this compound, from 2-cyanopyridine.

Materials:

  • 2-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine 2-cyanopyridine (4.0 mmol), sodium azide (4.0 mmol), and ammonium chloride (4.0 mmol) in 20 mL of DMF.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add 20 mL of water and acidify the solution to a pH of approximately 5 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and remove the solvent in vacuo to yield the colorless microcrystalline product.

  • The typical yield for this procedure is between 46-58%.

Protocol 2: In situ Synthesis of Diaquabis[5-(2-pyridyl)tetrazolato-κN¹,N⁵]manganese(II)

This protocol describes the direct synthesis of the Mn(II) complex from 2-cyanopyridine. The complex is prepared through the reaction of the cyanopyridine with sodium azide in the presence of a Mn(II) salt.[1][2]

Materials:

  • 2-cyanopyridine

  • Sodium azide (NaN₃)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Water

  • Ethanol

Procedure:

  • Dissolve Mn(NO₃)₂·4H₂O (2 mmol), NaN₃ (4 mmol), and 2-cyanopyridine (4 mmol) in a minimal amount of water.[1]

  • Allow the resulting solution to stand at room temperature.

  • Colorless crystals of the Mn(II) complex will slowly form over a period of 2-4 hours.[1]

  • Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.

An alternative hydrothermal method can also be employed:

  • Combine 2-pyridin-2-yl-acetonitrile (0.2 mmol), NaN₃ (0.4 mmol), and MnCl₂·4H₂O (0.3 mmol) in a sealed glass tube with 1 mL of ethanol and a few drops of water.

  • Maintain the sealed tube at 105°C for one week to obtain colorless crystals suitable for X-ray analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in situ synthesis of the Mn(II) complex.

G reagents Reagents: - 2-Cyanopyridine - Sodium Azide - Mn(NO3)2·4H2O dissolution Dissolve in Water at Room Temperature reagents->dissolution crystallization Allow to Stand (2-4 hours) dissolution->crystallization filtration Filter Crystals crystallization->filtration product [Mn{5-(2-pyridyl)-tetrazolato}2(H2O)4] (Colorless Crystals) filtration->product

Caption: Workflow for the in situ synthesis of the Mn(II) complex.

Coordination Diagram

The coordination of the 5-(2-pyridyl)tetrazolate ligands to the Mn(II) center is depicted below. The Mn(II) ion is octahedrally coordinated by two bidentate 5-(2-pyridyl)tetrazolate ligands and four water molecules.

G cluster_0 5-(2-pyridyl)tetrazolate cluster_1 5-(2-pyridyl)tetrazolate Mn Mn(II) H2O1 H2O Mn->H2O1 H2O2 H2O Mn->H2O2 H2O3 H2O Mn->H2O3 H2O4 H2O Mn->H2O4 N_py1 N Mn->N_py1 N_tz1 N Mn->N_tz1 N_py2 N Mn->N_py2 N_tz2 N Mn->N_tz2 Py1 Pyridyl Ring N_py1->Py1 Tz1 Tetrazole Ring N_tz1->Tz1 Py2 Pyridyl Ring N_py2->Py2 Tz2 Tetrazole Ring N_tz2->Tz2

References

Application of 5-(2-Pyridyl)-1H-Tetrazole in Bioimaging and Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 5-(2-Pyridyl)-1H-tetrazole and its derivatives have emerged as versatile building blocks in the development of chemical probes for bioimaging and sensing. The unique electronic properties and coordination capabilities of the pyridyl and tetrazole moieties enable the design of sensors for a variety of analytes, including metal ions. These probes often exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to the target molecule, allowing for its detection and quantification. This document provides an overview of the applications of this compound-based probes, along with detailed protocols for their synthesis and use in bioimaging and sensing.

I. Application in Fluorescent Bioimaging of Zinc Ions (Zn²⁺)

A notable application of this compound is in the development of fluorescent probes for the detection of zinc ions (Zn²⁺) in living cells. Zn²⁺ is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases.

A specific derivative, 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione, has been synthesized and demonstrated to be a selective "turn-on" fluorescent probe for Zn²⁺.[1] This probe exhibits enhanced fluorescence intensity upon binding to Zn²⁺ ions, enabling the visualization of intracellular Zn²⁺.

Quantitative Data Summary
ProbeAnalyteDetection MethodSelectivityApplicationReference
2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dioneZn²⁺Fluorescence SpectroscopyHigh selectivity for Zn²⁺ over other metal ionsFluorescent imaging of Zn²⁺ in living cells[1]
Experimental Protocols

1. Synthesis of 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione

This protocol is based on the synthesis described in the literature.[1]

  • Step 1: Synthesis of this compound. This starting material can be synthesized according to established literature procedures.[1]

  • Step 2: Reaction.

    • Dissolve this compound (735 mg, 5 mmol) in 20 ml of dimethylformamide (DMF).

    • Add 2,3-dichloronaphthalene-1,4-dione (1.1 g, 5 mmol) and K₂CO₃ (272 mg, 2 mmol) to the solution.

    • Stir the reaction mixture for 24 hours at 110°C.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Purify the product using column chromatography on silica gel.

2. In Vitro Fluorescence Sensing of Zn²⁺

  • Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).

  • Prepare solutions of various metal ions (e.g., Zn²⁺, Na⁺, K⁺, Mg²⁺, Cu²⁺, Cd²⁺) in a suitable buffer (e.g., aqueous DMF).

  • In a cuvette, add the buffer solution and the fluorescent probe to a final concentration.

  • Record the fluorescence emission spectrum of the probe.

  • Add aliquots of the metal ion solutions to the cuvette and record the fluorescence spectra after each addition.

  • Observe the change in fluorescence intensity to determine the selectivity and sensitivity of the probe for Zn²⁺.

3. Live Cell Imaging of Intracellular Zn²⁺

  • Culture cells (e.g., HeLa cells) on a suitable imaging dish.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration.

  • Wash the cells again with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets.

  • To confirm the probe's response to intracellular Zn²⁺, cells can be co-incubated with a Zn²⁺ ionophore (e.g., pyrithione) and a Zn²⁺ solution.

Signaling Pathway Diagram

G Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Zn2 Zn²⁺ Ion Zn2->Complex Detection Fluorescence Detection Complex->Detection Emission G cluster_prep Probe Preparation cluster_detection Detection cluster_analysis Analysis Probe_Solution Prepare Probe Solution Test_Kit Prepare Test Kit (Filter Paper) Probe_Solution->Test_Kit Water_Sample Water Sample Add_Al3 Add Al³⁺ to Probe Solution Water_Sample->Add_Al3 Apply_Sample Apply Sample to Test Kit Water_Sample->Apply_Sample Colorimetric Colorimetric Analysis (Naked-eye) Add_Al3->Colorimetric Fluorimetric Fluorimetric Analysis (UV Lamp) Add_Al3->Fluorimetric Apply_Sample->Colorimetric Apply_Sample->Fluorimetric G Electrode Glassy Carbon Electrode Polymer_Film Polymeric Film (Complexing Agent) Electrode->Polymer_Film Electropolymerization Monomer Azulene-Tetrazole Monomer Monomer->Polymer_Film Complexation Complexation on Electrode Surface Polymer_Film->Complexation Pb2 Pb²⁺ Ions in Sample Pb2->Complexation DPV Differential Pulse Voltammetry (DPV) Complexation->DPV Signal Electrochemical Signal (Peak Current) DPV->Signal Quantification Quantification Signal->Quantification

References

Application Notes and Protocols: Catalytic Activity of Molybdenum Complexes with 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of molybdenum complexes incorporating the 5-(2-pyridyl)-1H-tetrazole (Hpytz) ligand. The information presented herein is intended to guide researchers in the synthesis, characterization, and utilization of these catalysts, particularly in the field of olefin epoxidation, a critical transformation in organic synthesis and drug development.

Introduction

Molybdenum complexes have emerged as versatile catalysts for a range of organic transformations.[1] The incorporation of N-heterocyclic ligands, such as this compound, allows for the fine-tuning of the metal center's electronic and steric properties, thereby influencing its catalytic activity and selectivity. The this compound ligand is particularly noteworthy due to its ability to act as a bidentate chelating agent, coordinating to the molybdenum center through the pyridyl nitrogen and a nitrogen atom of the tetrazole ring.[2] This coordination mode can stabilize the molybdenum complex and facilitate catalytic turnover.

Recent studies have demonstrated the efficacy of molybdenum(VI) complexes with Hpytz and its derivatives as catalysts for the epoxidation of various olefins, including biorenewable substrates like fatty acid methyl esters and terpenes.[2][3][4] Both homogeneous and heterogeneous catalytic systems have been developed, offering flexibility in reactor design and catalyst recycling.[2][5]

Catalytic Applications: Olefin Epoxidation

Molybdenum complexes with this compound are highly effective catalysts for the epoxidation of olefins using peroxides, such as tert-butyl hydroperoxide (TBHP), as the oxidant. These reactions are often characterized by high conversions and selectivities to the corresponding epoxides.

Key Molybdenum Complexes and Their Performance

Several key molybdenum complexes have been synthesized and evaluated for their catalytic activity. The performance of two prominent examples, a homogeneous catalyst (H₂pytz)[MoO₂Cl₂(pytz)] (1) and a heterogeneous catalyst [MoO₃(Hpytz)] (2) , are summarized below.

CatalystTypeSubstrateOxidantTemp (°C)TimeConversion (%)Epoxide Selectivity (%)Recyclability
(H₂pytz)[MoO₂Cl₂(pytz)] (1) Homogeneouscis-CycloocteneTBHP70-100100No
[MoO₃(Hpytz)] (2) Heterogeneouscis-CycloocteneTBHP70-100100Yes
[MoO₃(Hpytz)] (2) HeterogeneousDL-LimoneneTBHP70--Predominantly EpoxideYes
[MoO₃(Hpytz)] (2) HeterogeneousMethyl OleateTBHP70--Predominantly EpoxideYes
[MoO₃(Hpytz)] (2) HeterogeneousMethyl LinoleateTBHP70--Predominantly EpoxideYes

Table 1: Catalytic performance of molybdenum complexes with this compound in olefin epoxidation. Data compiled from multiple sources.[2][5]

A related complex, [MoO₃(Hpto)]·H₂O (where Hpto = 5-(2-pyridyl-1-oxide)tetrazole) , has also been shown to be an effective heterogeneous catalyst for the epoxidation of bio-olefins, with epoxide yields in the range of 85-100% after 24 hours at 70 °C.[3][4]

Experimental Protocols

The following protocols are generalized methodologies based on published literature.[2][3][5] Researchers should consult the primary literature for specific details and safety precautions.

Protocol 1: Synthesis of Homogeneous Catalyst (H₂pytz)[MoO₂Cl₂(pytz)] (1)

This protocol describes the synthesis of the molybdenum(VI) complex that acts as a homogeneous catalyst.

Synthesis_Homogeneous_Catalyst cluster_reactants Reactants cluster_process Process cluster_product Product & Workup MoO2Cl2 MoO₂Cl₂ dissolve Dissolve MoO₂Cl₂ in Solvent (e.g., THF) MoO2Cl2->dissolve Hpytz This compound (Hpytz) add_ligand Add Hpytz Solution Hpytz->add_ligand dissolve->add_ligand stir Stir at Room Temperature add_ligand->stir precipitate Precipitation of Product stir->precipitate filter Filter Precipitate precipitate->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry product (H₂pytz)[MoO₂Cl₂(pytz)] (1) dry->product Synthesis_Heterogeneous_Catalyst cluster_starting_material Starting Material cluster_process Hydrolysis cluster_product Product & Workup catalyst1 (H₂pytz)[MoO₂Cl₂(pytz)] (1) suspend Suspend Catalyst (1) in Water catalyst1->suspend reflux Reflux for 16h suspend->reflux cool Cool to Room Temperature reflux->cool filter Filter Solid cool->filter wash Wash with Water & Acetone filter->wash dry Dry in Air wash->dry product [MoO₃(Hpytz)] (2) dry->product Catalytic_Epoxidation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Conditions cluster_workup_analysis Workup & Analysis flask Reaction Flask add_catalyst Add Catalyst (e.g., 1 or 2) flask->add_catalyst add_substrate Add Olefin Substrate add_catalyst->add_substrate add_solvent Add Solvent (optional) add_substrate->add_solvent add_oxidant Add Oxidant (TBHP) add_solvent->add_oxidant heat Heat to 70°C add_oxidant->heat stir Stir for required time heat->stir quench Quench Reaction stir->quench extract Extract Product quench->extract analyze Analyze by GC/NMR extract->analyze Catalytic_Cycle_Relationship cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Epoxidation precursor (H₂pytz)[MoO₂Cl₂(pytz)] (1) (Homogeneous Precursor) hydrolysis Hydrolysis precursor->hydrolysis H₂O, Reflux catalyst Active Mo Catalyst (1 or 2) precursor->catalyst Used as homogeneous catalyst hetero_cat [MoO₃(Hpytz)] (2) (Heterogeneous Catalyst) hydrolysis->hetero_cat hetero_cat->catalyst Used as heterogeneous catalyst olefin Olefin epoxide Epoxide olefin->epoxide [Mo], TBHP oxidant TBHP spent_oxidant t-Butanol oxidant->spent_oxidant O transfer

References

Application Notes and Protocols: 5-(2-Pyridyl)-1H-Tetrazole Derivatives in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-(2-pyridyl)-1H-tetrazole derivatives, a promising class of compounds in medicinal chemistry. The tetrazole ring serves as a bioisosteric replacement for the carboxylic acid group, often enhancing metabolic stability and lipophilicity of drug candidates.[1] This has led to the development of numerous tetrazole-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1]

Synthesis of this compound

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] A general and efficient protocol for the synthesis of this compound from 2-cyanopyridine and sodium azide is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyanopyridine

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 3N

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanopyridine (10.4 g, 0.1 mol) in 100 mL of DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (7.8 g, 0.12 mol) and ammonium chloride (6.4 g, 0.12 mol).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into 400 mL of ice-cold water with stirring.

    • Acidify the aqueous solution to a pH of 2-3 by the dropwise addition of 3N HCl. A precipitate should form.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation of Product:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

    • To further purify, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological data for selected derivatives.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)39.3[3]
Derivative B HepG2 (Liver)4.29[3]
Derivative C A549 (Lung)5.98[1]
Derivative D CT-26 (Colon)8.2[4]
Derivative E K562 (Leukemia)8.14[5]

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antibacterial Activity of this compound Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Pyridyl Tetrazole 1 E. coli MTCC 7393.9[6][7]
Pyridyl Tetrazole 2 S. aureus MTCC 9615.6[6][7]
Tetrazole Derivative X S. aureus10.67[6]
Tetrazole Derivative Y E. coli12.82[6]
Tetrazole Derivative Z C. albicans21.44[6]

MIC: Minimum Inhibitory Concentration.

Table 3: In Vivo Anti-inflammatory Activity of Tetrazole Derivatives
Compound IDAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Tetrazole Hybrid 1 Carrageenan-induced rat paw edema1091[8]
Tetrazole Hybrid 2 Carrageenan-induced rat paw edema1081[8]
Triazole Derivative A Egg-albumin induced paw edema7585[8]
Triazole Derivative B Egg-albumin induced paw edema10081[8]

Experimental Protocols for Biological Assays

Detailed methodologies for key biological experiments are provided below to facilitate the screening and evaluation of new this compound derivatives.

Anticancer Activity: MTT Cell Proliferation Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol details a fluorometric assay to screen for inhibitors of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid (substrate)

  • Test compound and a known COX inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and prepare the reaction mix containing the assay buffer, heme, and fluorometric substrate.

  • Assay Protocol:

    • To the wells of a 96-well black plate, add the following:

      • Inhibitor Wells: 10 µL of the test compound at various concentrations.

      • Positive Control Wells: 10 µL of a known COX inhibitor.

      • Enzyme Control Wells: 10 µL of the solvent used for the test compounds.

    • Add 80 µL of the reaction mix to all wells.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

    • Calculate the rate of the reaction (slope) for each well.

    • Determine the percentage of inhibition using the following formula:

      • % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_0 Apoptosis Induction Pathway Tetrazole This compound Derivative Mitochondria Mitochondria Tetrazole->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway mediated by this compound derivatives.

G cluster_1 COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Tetrazole This compound Derivative Tetrazole->COX_Enzyme Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

G cluster_2 Drug Discovery Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (Anticancer, Antibacterial, Anti-inflammatory) Purification->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for the discovery and development of novel tetrazole derivatives.

References

Application Notes and Protocols: Electrochemical Applications of 5-(2-Pyridyl)-1H-Tetrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(2-pyridyl)-1H-tetrazole and its derivatives in various electrochemical applications. The unique molecular structure of these compounds, featuring a pyridine ring and a tetrazole ring, allows for versatile coordination with metal ions and strong adsorption on metal surfaces, making them valuable in corrosion inhibition, electrochemical sensing, and electrocatalysis.

Application 1: Corrosion Inhibition

This compound and its analogs have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly copper and steel, in aggressive environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. This adsorption is facilitated by the presence of multiple nitrogen atoms and the aromatic rings, which can interact with the vacant d-orbitals of the metal.

Quantitative Data for Corrosion Inhibition

The following table summarizes the inhibition efficiency of 5-(4-pyridyl)-1H-tetrazole on copper in an acidic medium, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

InhibitorConcentration (mM)MetalMediumInhibition Efficiency (%)TechniqueReference
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)0.01Copper0.5 M H₂SO₄Not specifiedPotentiodynamic Polarization[1]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)0.1Copper0.5 M H₂SO₄>80% (approx.)Potentiodynamic Polarization[1]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)0.25Copper0.5 M H₂SO₄Not specifiedPotentiodynamic Polarization[1]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)0.5Copper0.5 M H₂SO₄>90% (approx.)Potentiodynamic Polarization[1]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)1.0Copper0.5 M H₂SO₄>90% (approx.)Potentiodynamic Polarization[1]
5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT)0.25Copper0.5 M H₂SO₄98.9%EIS[2]

Note: The inhibition efficiency for 4-PYTT from the polarization curves is estimated from the graphical data presented in the source.

Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the steps to assess the corrosion inhibition performance of a this compound-based compound on a metal surface.[3][4][5][6][7]

1. Materials and Equipment:

  • Working Electrode (WE): Metal specimen (e.g., copper, steel) with a defined surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum wire or graphite rod.

  • Electrochemical workstation with EIS capability (Potentiostat/Galvanostat).

  • Corrosion cell.

  • Corrosive medium (e.g., 0.5 M H₂SO₄, 3.5% NaCl solution).[1]

  • Inhibitor compound: this compound derivative.

  • Polishing materials (e.g., silicon carbide papers of different grades, alumina slurry).

2. Procedure:

  • WE Preparation: Mechanically polish the working electrode surface with successively finer grades of silicon carbide paper, followed by polishing with alumina slurry to a mirror finish. Rinse with deionized water and acetone, and dry in a stream of warm air.

  • Electrolyte Preparation: Prepare the corrosive solution. For inhibitor studies, prepare a series of solutions containing different concentrations of the this compound compound.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared WE, RE, and CE.

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The obtained impedance data is typically represented as Nyquist and Bode plots.

    • Fit the experimental data to an appropriate equivalent electrical circuit (EEC) to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Working Electrode (Polishing, Cleaning) C Assemble Three-Electrode Cell A->C B Prepare Corrosive Electrolyte (with and without inhibitor) B->C D Stabilize at Open Circuit Potential (OCP) C->D E Perform Electrochemical Impedance Spectroscopy (EIS) D->E F Generate Nyquist and Bode Plots E->F G Fit Data to Equivalent Electrical Circuit (EEC) F->G H Calculate Inhibition Efficiency (η%) G->H

Fig. 1: Workflow for evaluating corrosion inhibition using EIS.

Application 2: Electrochemical Sensing of Metal Ions

The strong chelating ability of this compound with various metal ions makes it a promising ligand for the development of electrochemical sensors.[8] By modifying an electrode surface with these compounds, it is possible to preconcentrate target metal ions, leading to enhanced sensitivity and selectivity in their detection.[9][10][11][12][13]

Quantitative Data for Metal Ion Sensing

While specific quantitative data for this compound-based sensors is not extensively detailed in the provided search results, the general performance of similar tetrazole-based sensors is highlighted below.

LigandTarget AnalyteElectrodeTechniqueDetection Limit (M)Reference
E-5-((5-isopropyl-3,8-dimethylazulen-1-yl) dyazenyl)-1H-tetrazolePb(II)Glassy Carbon ElectrodeVoltammetry10⁻⁸[13]
E-5-((5-isopropyl-3,8-dimethylazulen-1-yl) dyazenyl)-1H-tetrazoleHg(II)Glassy Carbon ElectrodeVoltammetryNot specified[13]
Experimental Protocol: Voltammetric Determination of Metal Ions

This protocol describes a general method for detecting heavy metal ions using a chemically modified electrode with a this compound-based compound.[10]

1. Materials and Equipment:

  • Working Electrode (e.g., Glassy Carbon Electrode - GCE).

  • Reference Electrode (RE).

  • Counter Electrode (CE).

  • Electrochemical workstation.

  • Voltammetry cell.

  • Supporting electrolyte (e.g., acetate buffer).

  • Standard solutions of target metal ions.

  • This compound modifying agent.

2. Procedure:

  • Electrode Modification:

    • Polish the GCE surface.

    • Modify the electrode by either drop-casting a solution of the tetrazole compound onto the surface and allowing the solvent to evaporate, or by electropolymerization if the monomer is suitable.

  • Preconcentration Step:

    • Immerse the modified electrode in the sample solution containing the target metal ions.

    • Apply a specific preconcentration potential for a defined period while stirring the solution to facilitate the accumulation of the metal ions on the electrode surface through complexation with the tetrazole ligand.

  • Stripping Step:

    • Transfer the electrode to a clean supporting electrolyte.

    • Scan the potential (e.g., using square wave voltammetry or differential pulse voltammetry) in the anodic direction to strip the accumulated metal ions back into the solution.

    • Record the resulting stripping peak current, which is proportional to the concentration of the metal ion in the sample.

  • Calibration:

    • Construct a calibration curve by measuring the stripping peak currents for a series of standard solutions of known concentrations.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its peak current on the calibration curve.

G cluster_prep Sensor Preparation cluster_detection Detection Process cluster_quantification Quantification A Polish Working Electrode (e.g., GCE) B Modify Electrode with This compound Derivative A->B C Preconcentration: Accumulate Metal Ions on Electrode B->C D Stripping: Measure Anodic Peak Current C->D E Construct Calibration Curve with Standard Solutions D->E F Determine Analyte Concentration in Unknown Sample E->F

Fig. 2: Workflow for voltammetric metal ion sensing.

Application 3: Electrocatalysis

Metal complexes of this compound can serve as electrocatalysts for various reactions, including the hydrogen evolution reaction (HER).[8] The ligand framework can influence the electronic properties of the metal center, thereby tuning its catalytic activity. The pyridyl and tetrazole moieties can also participate in proton relay mechanisms, further enhancing catalytic performance.[14]

Quantitative Data for Electrocatalysis

Specific quantitative data for the electrocatalytic performance of this compound complexes were not prominently available in the search results. However, related pyridyl-based metal complexes have shown significant activity.

CatalystReactionMediumOverpotential (V)Turnover Frequency (s⁻¹)Reference
Pyridyl aroyl hydrazone-based Ni complexHydrogen EvolutionAcetonitrile with triethylammonium chloride0.427040[14]
[(PY5Me2)Co(H2O)]²⁺ seriesHydrogen EvolutionWaterNot specifiedNot specified[15]
Experimental Protocol: Evaluation of Electrocatalytic Activity for Hydrogen Evolution

This protocol provides a general method for assessing the electrocatalytic activity of a this compound metal complex for the hydrogen evolution reaction.

1. Materials and Equipment:

  • Working Electrode (e.g., Glassy Carbon or Platinum).

  • Reference Electrode (e.g., Ag/AgCl).

  • Counter Electrode (e.g., Platinum wire).

  • Electrochemical workstation.

  • Gas-tight electrochemical cell.

  • Electrolyte solution (aqueous or non-aqueous) containing a proton source (e.g., acid).

  • The this compound metal complex to be tested.

2. Procedure:

  • Catalyst Immobilization:

    • Prepare a solution or suspension of the catalyst.

    • Drop-cast a known amount of the catalyst onto the working electrode surface and let it dry.

  • Electrochemical Measurements:

    • Assemble the gas-tight three-electrode cell.

    • Deaerate the electrolyte by bubbling with an inert gas (e.g., N₂ or Ar).

    • Perform cyclic voltammetry (CV) in the electrolyte with and without the proton source to observe the catalytic current enhancement.

    • Conduct controlled potential electrolysis (CPE) at a potential where catalysis occurs to quantify the amount of hydrogen produced over time.

    • Analyze the headspace of the cell using gas chromatography (GC) to determine the Faradaic efficiency for hydrogen production.

  • Data Analysis:

    • From the CVs, determine the onset potential for catalysis and the catalytic current density.

    • Construct a Tafel plot (log(current density) vs. overpotential) to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Calculate the turnover frequency (TOF) from the results of the CPE and the amount of catalyst on the electrode.

G cluster_prep Catalyst Preparation cluster_electrochem Electrochemical Analysis cluster_eval Performance Evaluation A Synthesize this compound Metal Complex B Immobilize Catalyst on Working Electrode A->B C Perform Cyclic Voltammetry (CV) to Determine Catalytic Activity B->C D Conduct Controlled Potential Electrolysis (CPE) to Quantify H₂ Production C->D E Analyze Gas Products (GC) for Faradaic Efficiency D->E F Calculate Overpotential, Tafel Slope, and Turnover Frequency (TOF) D->F

Fig. 3: Workflow for evaluating electrocatalytic hydrogen evolution.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-(2-Pyridyl)-1H-Tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Pyridyl)-1H-Tetrazole. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Inadequate Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Ensure you are using the optimal conditions for your chosen catalytic system. Refer to the data tables below for recommended parameters.

  • Catalyst Inactivity: If using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃), ensure it is anhydrous, as moisture can deactivate it. For Brønsted acid catalysts (e.g., HCl, NH₄Cl), ensure the correct stoichiometry is used.

  • Protonation of Pyridine Nitrogen: The pyridine nitrogen in the starting material, 2-cyanopyridine, can be protonated under strongly acidic conditions. This deactivates the nitrile group towards the cycloaddition reaction. If using a strong acid, consider a milder catalyst or the addition of a base to neutralize excess acid.

  • Poor Quality of Reagents: Ensure the purity of your 2-cyanopyridine and sodium azide. Impurities can interfere with the reaction. Sodium azide can decompose over time, so using a fresh batch is recommended.

  • Solvent Issues: The choice of solvent is critical. N,N-Dimethylformamide (DMF) is a commonly used solvent that has been shown to be effective. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

A2: A slow reaction rate is a common issue. Consider the following to improve the kinetics:

  • Increase Temperature: The cycloaddition reaction is typically carried out at elevated temperatures, often between 100-130°C. A modest increase in temperature can significantly accelerate the reaction. However, be cautious of potential side reactions at excessively high temperatures.

  • Optimize Catalyst Loading: The concentration of the catalyst can have a significant impact on the reaction rate. For Lewis and Brønsted acid catalysts, a catalytic amount is usually sufficient. Refer to established protocols for optimal catalyst loading.

  • Choice of Catalyst: Some catalysts are more effective than others. For instance, zinc salts have been reported to efficiently catalyze the reaction in water, while amine hydrochlorides are effective in DMF.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: While specific side product analysis for this reaction is not extensively reported, based on the chemistry of tetrazole synthesis, the following are likely:

  • Hydrolysis of 2-Cyanopyridine: In the presence of water, especially under acidic or basic conditions at high temperatures, 2-cyanopyridine can hydrolyze to 2-picolinamide or picolinic acid. To minimize this, use anhydrous reagents and solvents.

  • Formation of Metal-Tetrazolate Complexes: When using Lewis acid catalysts, the product, this compound, can form stable complexes with the metal ion.[1] This can sometimes precipitate from the reaction mixture and may be mistaken for the final product or a byproduct. Acidic workup is typically required to liberate the free tetrazole.

  • Hydrazoic Acid Formation: A major safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. This is more prevalent under acidic conditions. Always perform the reaction in a well-ventilated fume hood and take appropriate safety precautions. Using ammonium chloride as the acid source can mitigate the accumulation of free hydrazoic acid.

Q4: I am facing difficulties in purifying the final product. What are the recommended purification methods?

A4: this compound is a polar compound, which can present purification challenges. Here are some effective methods:

  • Recrystallization: This is a common and effective method for purifying the crude product. Suitable solvent systems include water, ethanol, or mixtures of polar solvents.

  • Acid-Base Extraction: The acidic nature of the tetrazole proton (pKa ≈ 4.9) and the basicity of the pyridine nitrogen allow for purification via acid-base extraction. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this synthesis?

A1: The catalyst, typically a Lewis or Brønsted acid, activates the nitrile group of 2-cyanopyridine, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion. This lowers the activation energy of the [3+2] cycloaddition reaction.

Q2: Is it possible to run this reaction without a catalyst?

A2: While the uncatalyzed reaction between a nitrile and sodium azide can occur, it generally requires very high temperatures and long reaction times and often results in lower yields. A catalyst is highly recommended for an efficient synthesis.

Q3: What are the safety precautions I should take when working with sodium azide?

A3: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. It can also form explosive heavy metal azides. Always handle sodium azide with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle sodium azide; use ceramic or plastic spatulas instead.

Q4: Can I use other azide sources besides sodium azide?

A4: Yes, other azide sources like trimethylsilyl azide (TMSN₃) can be used. However, sodium azide is the most common and cost-effective reagent for this transformation.

Q5: How does the pyridine ring influence the reaction?

A5: The pyridine ring has two main effects. Electronically, it is an electron-withdrawing group, which can help to activate the nitrile for the cycloaddition. However, the basic nitrogen atom can be protonated under acidic conditions, which deactivates the nitrile. The pyridine nitrogen can also coordinate to Lewis acid catalysts, which may influence their catalytic activity. The pKa of the pyridyl nitrogen in the product is very similar to that of the tetrazole N1 proton, which can be relevant for its coordination chemistry and purification.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
NH₄ClDMF120-13012-2475-85
ZnBr₂H₂O10012~80
Et₃N·HClDMF12018~78
AlCl₃Toluene11024~70
NaN₃ (no catalyst)DMF15048< 30

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Ammonium Chloride in DMF

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration of 2-cyanopyridine typically 0.5-1.0 M).

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-Cyanopyridine, NaN3, and NH4Cl solvent Add Anhydrous DMF reagents->solvent heat Heat to 120-130°C solvent->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour into Ice Water cool->quench acidify Acidify with HCl (pH 2-3) quench->acidify isolate Isolate Crude Product (Filtration or Extraction) acidify->isolate purify Recrystallization or Column Chromatography isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_conditions Reaction Conditions cluster_mechanistic Mechanistic Issues start Low or No Yield check_reagents Purity of Reagents (2-CP, NaN3) start->check_reagents check_catalyst Catalyst Activity (Anhydrous?) start->check_catalyst check_solvent Solvent Quality (Anhydrous?) start->check_solvent check_temp Temperature (120-130°C?) start->check_temp check_time Reaction Time (Sufficient?) start->check_time check_protonation Pyridine Protonation? (Check pH) start->check_protonation check_complexation Metal Complexation? (Acidic Workup) start->check_complexation solution Optimize Conditions & Re-run Experiment check_reagents->solution check_catalyst->solution check_solvent->solution check_temp->solution check_time->solution check_protonation->solution check_complexation->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-Pyridyl)-1H-Tetrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method is the [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source, most commonly sodium azide (NaN₃).[1][2] This reaction is typically facilitated by a catalyst or a proton source in a suitable solvent.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Suboptimal Reagent Ratio: The molar ratio of sodium azide to 2-cyanopyridine is critical. An optimized ratio can significantly increase the yield.

  • Incorrect Reaction Time/Temperature: The reaction is sensitive to both time and temperature. Insufficient time or non-optimal temperature can lead to incomplete conversion.[3]

  • Poor Solvent Choice: The choice of solvent has a prominent influence on the reaction yield. Protic solvents like ethanol may be unsuitable, while aprotic solvents such as DMF, THF, or toluene often provide better results.[3]

  • Ineffective Catalyst: The catalyst plays a key role in activating the nitrile group. The absence of a suitable catalyst or the use of an inefficient one can drastically lower the yield. Various catalysts, including Lewis acids (e.g., ZnCl₂) and proton acids, have been shown to be effective.[4][5]

Q3: What are the primary safety concerns, and how can they be mitigated?

The primary safety concern is the use of azides. Hydrazoic acid (HN₃), which can be formed in situ, is highly toxic and explosive.[2][5]

  • Mitigation: To avoid the dangers of isolating hydrazoic acid, modern protocols use sodium azide in combination with a proton source (like triethylamine hydrochloride or ammonium chloride) or a Lewis acid catalyst.[2] This allows for the controlled, in situ generation of the necessary reactive species. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: Can this reaction be performed without a metal catalyst?

Yes. One method involves using triethylamine and hydrochloric acid, which avoids heavy metals. Additionally, heterogeneous acid catalysts like silica sulfuric acid have been used effectively, offering the advantages of easy separation and potential reusability.[4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Suboptimal temperature.3. Incorrect molar ratio of reactants.4. Unsuitable solvent.1. Use a proven catalyst system like Zn(II) salts, triethylamine/HCl, or silica sulfuric acid.[5]2. Optimize the reaction temperature. Temperatures between 100-120 °C in solvents like DMF are often effective.[3]3. Systematically investigate the molar ratio of sodium azide to 2-cyanopyridine. A slight excess of the azide is often beneficial.4. Switch to a high-boiling aprotic solvent such as DMF.[3][4]
Multiple Spots on TLC / Difficult Purification 1. Formation of side products.2. Unreacted starting material.3. Reaction time is too long or too short.1. Ensure the purity of 2-cyanopyridine. Consider purification of the starting material if necessary.2. Adjust the reaction time. Monitor the reaction progress using TLC to determine the optimal endpoint.3. For purification, after acidic workup, the product can often be isolated by filtration. Recrystallization or column chromatography can be used for further purification.[6]
Reaction Stalls or Proceeds Very Slowly 1. Insufficient catalyst loading.2. Low reaction temperature.1. Increase the catalyst loading. For heterogeneous catalysts, ensure proper stirring to maximize surface contact.2. Gradually increase the reaction temperature while monitoring for byproduct formation.[3]

Experimental Protocols & Data

The synthesis of 5-substituted 1H-tetrazoles from nitriles is a widely studied reaction. Below are summaries of different catalytic systems and their reported yields.

Comparison of Synthesis Conditions
Catalyst System2-Cyanopyridine (mmol)Sodium Azide (mmol)SolventTemperature (°C)Time (h)Yield (%)Reference
Triethylamine/HCl11.05-Reflux1.278.1
CoY Zeolite12.0DMF12014High (not specified for pyridyl)[3]
Silica Sulfuric Acid11.2DMFReflux4-1272-95 (for various nitriles)[4][5][6]
Co(II)-complex11.2DMF110-Near quantitative (for benzonitrile)[7]
Detailed Protocol: Optimized Triethylamine/HCl Method

This protocol is based on the optimization study by Zhang et al. (2009), which reports a high yield and significantly reduced reaction time.

Reagents:

  • 2-Cyanopyridine

  • Sodium Azide (NaN₃)

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl)

  • Appropriate solvent (e.g., Toluene)

Procedure:

  • To a reaction flask, add 2-cyanopyridine.

  • Add the solvent and begin stirring.

  • Add sodium azide and triethylamine. The optimal molar ratio is approximately 1 : 1.05 : 1.15 (2-cyanopyridine : NaN₃ : TEA).

  • Add hydrochloric acid to form the triethylamine hydrochloride in situ.

  • Heat the reaction mixture to reflux.

  • Maintain the reaction for approximately 1.2 hours . Monitor reaction completion by TLC.

  • After cooling, perform an acidic workup to protonate the tetrazole ring.

  • Isolate the crude product, typically by filtration.

  • Purify the product by recrystallization from a suitable solvent.

Visualized Workflows and Pathways

General Synthesis Pathway

The core of the synthesis is the [3+2] cycloaddition between the nitrile and the azide ion.

G CP 2-Cyanopyridine INT Activated Nitrile-Catalyst Complex CP->INT AZ Azide Source (e.g., NaN₃) AZ->INT CAT Catalyst / Acid (e.g., H⁺, Zn²⁺) CAT->INT PRO This compound INT->PRO Cycloaddition

Caption: Reaction pathway for tetrazole formation.

Experimental Workflow

This diagram outlines the typical laboratory procedure from setup to final product.

cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Purification A Combine 2-Cyanopyridine, NaN₃, Catalyst, & Solvent B Heat to Reflux (e.g., 100-120°C) A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D E Acidify (e.g., with HCl) D->E F Isolate Crude Product (Filtration) E->F G Purify (Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

Troubleshooting Logic Flowchart

This flowchart provides a logical path for diagnosing low-yield issues.

start Low Yield Issue check_ratio Is Molar Ratio Optimized? (e.g., NaN₃:Nitrile ≈ 1.2:1) start->check_ratio check_temp Is Temperature Correct? (e.g., 100-120°C for DMF) check_ratio->check_temp Yes adjust_ratio Adjust Reagent Ratios check_ratio->adjust_ratio No check_cat Is Catalyst System Active? check_temp->check_cat Yes adjust_temp Optimize Temperature check_temp->adjust_temp No check_solv Is Solvent Appropriate? (Aprotic vs. Protic) check_cat->check_solv Yes change_cat Try Different Catalyst (e.g., ZnCl₂, H⁺ source) check_cat->change_cat No solution Yield Should Improve check_solv->solution Yes change_solv Switch to DMF or Toluene check_solv->change_solv No adjust_ratio->check_temp adjust_temp->check_cat change_cat->check_solv change_solv->solution

Caption: Troubleshooting flowchart for low yield.

References

Navigating the Synthesis of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of 5-(2-Pyridyl)-1H-Tetrazole, the path from laboratory scale to industrial production is often fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of this synthesis, ensuring safety, efficiency, and scalability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yields - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal molar ratio of reactants.- Degradation of the product or starting materials.- Optimize reaction time and temperature. An optimal synthesis reported a reaction time of 1.2 hours.- Systematically investigate the molar ratio of sodium azide to 2-cyanopyridine. A molar ratio of 1.05:1 has been shown to be effective.- Ensure the quality of starting materials and consider performing the reaction under an inert atmosphere.
Safety Concerns (e.g., potential for explosion) - Formation of highly toxic and explosive hydrazoic acid (HN₃), particularly when using sodium azide with protic or acidic reagents.[1][2][3][4][5]- Use of heavy metal azides which can be shock-sensitive.- Strictly avoid acidic conditions when using sodium azide. Maintain a basic or neutral pH throughout the reaction.[2][4][5]- Consider using triethylamine hydrochloride as a buffer to form a more stable triethyl ammonium azide.[2][4][5]- Employ continuous flow synthesis to minimize the volume of hazardous materials at any given time, significantly enhancing safety.[6][7]- Explore azide-free synthesis routes for large-scale production.[1]
Difficulties in Product Isolation and Purification - Formation of byproducts or presence of unreacted starting materials.- The product may be soluble in the reaction solvent, leading to losses during workup.- After the reaction, excess sodium azide can be quenched with sodium nitrite and sulfuric acid.[3]- Recrystallization or column chromatography are common purification methods.[8]- Select a solvent system where the product has low solubility at room temperature to facilitate precipitation and filtration.
Reaction Stalls or Proceeds Slowly - Inefficient catalyst or lack of a catalyst.- Low reaction temperature.- Utilize a suitable catalyst to accelerate the reaction. Various catalysts such as zinc salts (e.g., ZnBr₂), copper-based catalysts, and silica sulfuric acid have been reported to be effective.[3][8]- Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up synthesis of this compound?

A1: The most significant hazard is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[2][3][4][5] This can occur when sodium azide (NaN₃), a common reagent in tetrazole synthesis, comes into contact with acidic substances. On a large scale, the accumulation of hydrazoic acid poses a severe risk of detonation.[2][4][5] Additionally, the use of heavy metal azides should be avoided as they can be shock-sensitive.

Q2: How can the formation of hydrazoic acid be minimized during the reaction?

A2: To minimize the formation of hydrazoic acid, it is crucial to maintain basic or neutral reaction conditions.[2][4][5] This can be achieved by:

  • Using a base, such as triethylamine, in the reaction mixture. One study optimized the synthesis using triethylamine, with a molar ratio of sodium azide:2-cyanopyridine:triethylamine of 1.05:1:1.15.

  • Employing a buffer system, like triethylamine hydrochloride, which can form a more stable ammonium azide salt.[2][4][5]

  • Using catalytic systems that operate under neutral conditions, such as those involving zinc oxide.[3]

Q3: Are there safer alternatives to using sodium azide for this synthesis?

A3: Yes, due to the inherent risks of using azides on a large scale, azide-free synthesis methods are highly recommended for industrial production.[1] One such alternative involves the use of diformylhydrazine.[1] While the initial investment in developing an azide-free route may be higher, the long-term safety benefits are substantial.

Q4: What are the advantages of using a continuous flow reactor for this synthesis?

A4: Continuous flow synthesis offers significant safety and efficiency advantages for the synthesis of tetrazoles.[6][7] By conducting the reaction in a microreactor, only small quantities of reagents are reacting at any given moment, which drastically reduces the risk associated with hazardous materials like hydrazoic acid.[6][7] This method also allows for better control over reaction parameters such as temperature and pressure, often leading to higher yields and purity.[6]

Q5: How can I optimize the yield of this compound?

A5: Optimizing the yield involves a systematic investigation of several reaction parameters. Key factors to consider include:

  • Molar Ratios: The ratio of sodium azide to 2-cyanopyridine is critical. A slight excess of sodium azide is often used, with an optimal ratio reported as 1.05:1.

  • Reaction Time and Temperature: These parameters should be carefully monitored and optimized. One study found a reaction time of 1.2 hours to be optimal.

  • Catalyst: The use of a suitable catalyst, such as zinc salts or copper-based catalysts, can significantly improve reaction rates and yields.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via [3+2] Cycloaddition

This protocol is a general guideline and should be adapted and optimized for specific laboratory and scale-up conditions. Extreme caution must be exercised when working with sodium azide.

Materials:

  • 2-Cyanopyridine

  • Sodium Azide (NaN₃)

  • Triethylamine

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric Acid (HCl) for workup

  • Sodium Nitrite (for quenching)

  • Sulfuric Acid (for quenching)

Procedure:

  • In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a condenser, and a temperature probe.

  • Charge the reactor with 2-cyanopyridine and the chosen solvent (e.g., DMF).

  • Add triethylamine to the mixture.

  • Carefully and in portions, add sodium azide to the reaction mixture while stirring. Avoid any contact with acids.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the optimized reaction time (e.g., 1.2 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quenching Excess Azide (Critical Safety Step): Slowly and carefully add a solution of sodium nitrite, followed by the dropwise addition of dilute sulfuric acid to destroy any unreacted sodium azide. This process will generate nitrogen gas and should be performed with adequate ventilation.[3]

  • Adjust the pH of the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it with a suitable solvent (e.g., water), and dry it under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Reactor with 2-Cyanopyridine, Solvent, and Triethylamine start->reagents add_azide Add Sodium Azide (in portions) reagents->add_azide heat Heat to Optimized Temperature add_azide->heat monitor Monitor Reaction Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Excess Azide (NaNO2 / H2SO4) cool->quench precipitate Precipitate Product (Adjust pH with HCl) quench->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry purify Purify (Recrystallization/ Chromatography) dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield safety_issue Safety Concern? low_yield->safety_issue No optimize_conditions Optimize: - Molar Ratios - Temperature - Reaction Time low_yield->optimize_conditions Yes purification_problem Purification Difficulty? safety_issue->purification_problem No check_ph Maintain Basic/Neutral pH safety_issue->check_ph Yes quench_step Ensure Complete Quenching of Azide purification_problem->quench_step Yes end_node Problem Resolved purification_problem->end_node No use_catalyst Consider Catalyst (e.g., ZnBr2) optimize_conditions->use_catalyst use_catalyst->end_node use_buffer Use Buffer (e.g., Et3N.HCl) check_ph->use_buffer flow_chem Consider Continuous Flow use_buffer->flow_chem azide_free Explore Azide-Free Routes flow_chem->azide_free azide_free->end_node solvent_select Optimize Precipitation Solvent quench_step->solvent_select purification_method Optimize Purification (Recrystallization vs. Column) solvent_select->purification_method purification_method->end_node

Caption: Troubleshooting logic for challenges in tetrazole synthesis.

References

Technical Support Center: Purification of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-(2-Pyridyl)-1H-Tetrazole.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

Recrystallization Issues

Question: My this compound product will not crystallize from solution, even after cooling. What should I do?

Answer: This is a frequent challenge that can stem from several factors. Here are some troubleshooting steps to induce crystallization:

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to act as a seed.[1]

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to achieve supersaturation and then allow it to cool again.[1]

  • Lower the Temperature: If cooling to room temperature or in an ice bath is insufficient, consider using a colder bath, such as an ice-salt or dry ice-acetone bath.[1]

  • Solvent System Adjustment: The chosen solvent may not be ideal. It is recommended to perform small-scale solubility tests to find the best solvent or solvent mixture.[1] Common starting solvents for tetrazole derivatives include ethanol, isopropanol, acetonitrile, or mixtures with water.[1]

Question: Instead of crystals, my product is "oiling out." How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high impurity levels or too rapid cooling.

  • Slow Cooling: Reheat the solution to redissolve the oil, perhaps adding a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help achieve this.[1][2]

  • Solvent Choice: The boiling point of your solvent might be too high, or the polarity may be unsuitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.[1][3]

  • Pre-purification: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step like column chromatography before recrystallization.[1]

Column Chromatography Issues

Question: My this compound is sticking to the silica gel column and will not elute. What can I do?

Answer: The polar nature of pyridyl-tetrazoles can cause strong interactions with acidic silica gel.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to your eluent can also help elute highly polar compounds.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[4]

Purity and Impurity Issues

Question: After purification, my NMR spectrum shows persistent impurities. How can I identify and remove them?

Answer: Identifying the impurity is the first step to its removal.

  • Residual Solvents: Common synthesis and purification solvents (e.g., DMF, DMSO, ethyl acetate, hexanes) are frequent culprits. These can often be removed by drying the product under a high vacuum, sometimes with gentle heating.[1]

  • Starting Materials: Unreacted starting materials, such as 2-cyanopyridine or sodium azide, may be present. If a starting material is detected, you may need to repeat the purification or adjust the reaction conditions to ensure complete conversion.[1]

  • Side Products: Unidentified side products may require further characterization and a more rigorous purification method, such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the zwitterionic nature of this compound and how does it affect purification?

A1: this compound contains both a basic pyridine ring and an acidic tetrazole ring. This can lead to the formation of a zwitterion at a specific pH range, which can result in low solubility in many common organic solvents but some solubility in aqueous solutions, particularly at acidic or basic pH.[2][4] This property is crucial when designing extraction and crystallization protocols.

Q2: What are some recommended solvent systems for the recrystallization of this compound?

A2: Due to its polar and zwitterionic characteristics, polar protic solvents or solvent mixtures are a good starting point.[2] Consider the following:

  • Alcohols: Methanol and ethanol can be effective, especially when heated.[2]

  • Water: Solubility is pH-dependent. Adjusting the pH to be more acidic or basic can increase solubility.[2]

  • Solvent Mixtures: Mixtures of water with miscible organic solvents like ethanol or isopropanol can be effective for techniques like anti-solvent crystallization.[2] Other common mixtures for tetrazoles include heptane/ethyl acetate and methanol/water.[5]

Q3: How can I purify this compound if it is a liquid or oil at room temperature?

A3: For liquid or oily products, column chromatography is the most suitable purification method.[1] Distillation under reduced pressure could be an option if the compound is thermally stable.[1]

Q4: How can I monitor the purity of my product during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and assess qualitative purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and assessing the purity of the final product.[1]

Q5: Are there any specific safety precautions for purifying this compound?

A5: Yes. If your synthesis involved sodium azide, be aware that residual azide can form explosive heavy metal azides. Avoid contact of azide-containing solutions with heavy metals. Acidification of azide can produce toxic and explosive hydrazoic acid, so this should be performed with caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]

Data Presentation

Table 1: Purity Enhancement of a Representative Tetrazole Derivative (5-phenyl-1H-tetrazole) by Recrystallization.

Purification StepPurity (by HPLC, %)Yield (%)Appearance
Crude Product85.2-Off-white solid
After Recrystallization (Ethanol)99.588White crystalline solid

This data is for a related compound, 5-phenyl-1H-tetrazole, and serves as a general example of expected purity improvement.[1]

Table 2: Comparison of Purification Methods for a Representative Tetrazole Derivative (5-phenyl-1H-tetrazole).

Purification MethodPurity (by HPLC, %)Overall Yield (%)
Single Recrystallization (Ethanol)99.588
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)98.775
Liquid-Liquid Extraction followed by Recrystallization>99.882

This data is for a related compound, 5-phenyl-1H-tetrazole, and provides a comparative overview of different purification techniques.[1]

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling

  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or water with pH adjustment) with stirring until the solid is completely dissolved.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper or syringe filter into a clean, pre-warmed flask.[1][2]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.[1][2]

  • Crystal Growth: Once at room temperature, if crystals have not formed, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to induce further crystallization.[2]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1][2]

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the silica gel.[1]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, is often effective.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1][6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution 1. Dissolve in minimal hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration 2. Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization 3. Slow cooling Isolation Isolation Crystallization->Isolation 4. Filtration and drying Pure Product Pure Product Isolation->Pure Product 5. Obtain purified solid Purity Check Purity Check Pure Product->Purity Check 6. TLC, HPLC, NMR Purity Check->Dissolution Repurify Purity Check->Pure Product Meets Specs

Caption: Purification workflow for this compound.

References

Catalyst deactivation and regeneration in reactions using 5-(2-Pyridyl)-1H-Tetrazole ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts containing 5-(2-Pyridyl)-1H-Tetrazole ligands.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions using this compound based catalysts.

Problem Potential Cause Recommended Solution
Low or No Catalytic Activity 1. Catalyst Poisoning: Strong binding of impurities from reactants or solvents to the active metal center.[1][2][3] 2. Incorrect Ligand-Metal Coordination: The 5-(2-pyridyl)tetrazole ligand has multiple potential coordination sites (pyridyl nitrogen and different nitrogens of the tetrazole ring).[4][5][6] Improper synthesis conditions can lead to an inactive coordination isomer. 3. Inactive Catalyst Precursor: The synthesized complex may require activation (e.g., reduction, ligand dissociation) before becoming catalytically active.1. Purification of Reagents: Ensure all reactants and solvents are of high purity and free from potential poisons like sulfur compounds, carbon monoxide, or other strongly coordinating species.[2][3] Consider passing liquid reagents through a column of activated alumina or a suitable scavenger resin. 2. Synthesis Protocol Review: Strictly follow established synthesis protocols for the catalyst.[4][6] The pKa values of the pyridyl nitrogen and the tetrazole ring nitrogens are similar, making coordination sensitive to pH and reaction conditions.[4][5] Characterize the synthesized complex thoroughly (e.g., using X-ray crystallography, FT-IR, NMR) to confirm the desired coordination mode.[7][8] 3. Catalyst Activation Step: Review the literature for any required pre-activation steps for your specific catalyst system. This may involve heating under an inert atmosphere or treatment with a reducing or oxidizing agent.
Decreasing Activity Over Time (Deactivation) 1. Catalyst Leaching: For heterogeneous catalysts, the active metal complex may detach from the support and dissolve into the reaction mixture.[7] 2. Thermal Decomposition: The tetrazole ring is a high-nitrogen, energetic heterocycle.[9] At elevated reaction temperatures, the ligand may undergo thermal decomposition, leading to loss of the active complex structure.[10][11] 3. Formation of Inactive Species: The active catalytic species may be converted into an inactive form during the reaction. For example, a Pd(II) active species could be reduced to inactive Pd(0) nanoparticles.[12]1. Leaching Test: After the reaction, filter the catalyst and add a fresh batch of reactants to the filtrate. If the reaction proceeds, leaching is confirmed. To mitigate this, consider modifying the ligand or support to create a stronger bond. 2. Optimize Reaction Temperature: Determine the thermal stability of your catalyst using techniques like thermogravimetric analysis (TGA).[9] Operate the reaction well below the decomposition temperature. If high temperatures are required, consider designing a more thermally stable ligand-metal complex. 3. In-situ Monitoring and Regeneration: Use analytical techniques like in-situ spectroscopy to monitor the state of the catalyst during the reaction. If the formation of an inactive species is detected, a regeneration step may be necessary. For instance, if Pd(II) is reduced to Pd(0), a mild oxidant might regenerate the active species.[12]
Difficulty in Catalyst Recovery and Reuse (Heterogeneous Systems) 1. Mechanical Degradation: The catalyst support may be friable and break down during stirring or filtration. 2. Clogging of Pores: In porous catalyst supports, pores can become blocked by coke or other byproducts, preventing reactants from reaching the active sites.[3]1. Use of Robust Supports: Select mechanically stable support materials. Consider encapsulation or coating methods to improve catalyst integrity. 2. Regeneration by Calcination or Washing: For coking, a controlled calcination (heating in the presence of air or oxygen) can burn off the carbonaceous deposits. Solvent washing can also be effective in removing adsorbed species. The choice of method depends on the thermal and chemical stability of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common coordination modes of this compound ligands and how do they affect catalysis?

A1: this compound is a versatile ligand with multiple potential coordination sites. The most common is a bidentate coordination involving the nitrogen of the pyridyl group and one of the nitrogen atoms of the tetrazole ring, forming a stable chelate.[4][5] The specific coordination mode can be influenced by the metal center, the presence of other ligands, and the reaction conditions during synthesis.[6][13] The geometry of the resulting complex is crucial for its catalytic activity, as it dictates the accessibility of the metal's active site to the reactants.

Q2: My catalyst, a molybdenum complex with a 5-(2-pyridyl)tetrazole derivative, is described as heterogeneous. How can I be sure it is not leaching into the reaction medium and acting as a homogeneous catalyst?

A2: A simple and effective method is the hot filtration test.[4] During a catalytic run, the solid catalyst is filtered from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction in the filtrate continues to proceed at a similar rate, it indicates that active catalytic species have leached from the solid support into the solution, and the catalysis is at least partially homogeneous. If the reaction stops or significantly slows down after the catalyst is removed, it suggests a truly heterogeneous catalytic process.

Q3: I am observing a color change in my reaction mixture over time. Could this be related to catalyst deactivation?

A3: Yes, a color change can be an indicator of a change in the catalyst's oxidation state or coordination environment, which may be linked to deactivation. For example, the reduction of a Pd(II) species to Pd(0) nanoparticles can result in the formation of a black or dark brown precipitate.[12] It is advisable to correlate the observed color change with a decrease in catalytic activity and to characterize the catalyst at different stages of the reaction to understand the underlying transformation.

Q4: Can the this compound ligand itself react or decompose under my reaction conditions?

A4: Tetrazole rings are known to be energetic and can undergo thermal decomposition, often with the elimination of molecular nitrogen (N₂).[9][10][14] The thermal stability of the ligand will be influenced by its coordination to the metal center. It is crucial to be aware of the thermal limits of your specific catalyst. High temperatures or the presence of highly reactive species could potentially lead to ligand degradation and subsequent deactivation of the catalyst. Theoretical studies have shown that the decomposition of tetrazole can be complex, involving various isomers and intermediates.[11]

Q5: What general strategies can I employ to regenerate a deactivated catalyst with a this compound ligand?

A5: The regeneration strategy depends on the deactivation mechanism:

  • For catalyst poisoning by adsorbed species: Washing the catalyst with an appropriate solvent might be sufficient to remove the poison. In some cases, a mild chemical treatment to displace the poison may be necessary.

  • For coking or fouling: A controlled calcination in air or a diluted oxygen stream can burn off carbonaceous deposits. However, the thermal stability of the pyridyl-tetrazole complex must be considered to avoid its decomposition.

  • For changes in the metal's oxidation state: If the metal center has been reduced to an inactive state (e.g., Pd(II) to Pd(0)), a carefully controlled re-oxidation using a mild oxidizing agent could regenerate the active species.[12] Conversely, if unwanted oxidation has occurred, a mild reduction step might be required.

It is highly recommended to first identify the cause of deactivation before attempting regeneration.

Experimental Protocols

Protocol 1: Synthesis of a Heterogeneous Molybdenum Oxide Hybrid Catalyst with 5-(2-pyridyl-1-oxide)tetrazole (Hpto)

This protocol is adapted from the synthesis of [MoO₃(Hpto)]·H₂O as described in the literature.[4][8]

  • Synthesis of the Precursor Complex [MoO₂Cl₂(Hpto)]∙THF (1):

    • Under an inert atmosphere, dissolve MoO₂Cl₂ in tetrahydrofuran (THF) to prepare the solvent adduct [MoO₂Cl₂(THF)₂].

    • Add one equivalent of 5-(2-pyridyl-1-oxide)tetrazole (Hpto) to the solution.

    • Stir the mixture at room temperature. The product, [MoO₂Cl₂(Hpto)]∙THF, will precipitate.

    • Isolate the solid by filtration, wash with THF, and dry under vacuum.

  • Hydrolysis-Condensation to Form the Hybrid Catalyst [MoO₃(Hpto)]·H₂O (2):

    • Suspend the precursor complex (1) in a suitable solvent (e.g., as described in the source literature).

    • Induce hydrolysis and condensation. This may be achieved by exposure to atmospheric moisture or the controlled addition of water.

    • The transformation results in the formation of the microcrystalline hybrid material [MoO₃(Hpto)]·H₂O.

    • Isolate the solid catalyst by filtration, wash appropriately, and dry.

Protocol 2: Catalyst Recycling and Leaching Test for Olefin Epoxidation

This protocol describes a general procedure for catalyst recycling and a leaching test based on studies of molybdenum-based catalysts.[7][8]

  • Initial Catalytic Run:

    • Set up the epoxidation reaction of an olefin (e.g., cis-cyclooctene) with an oxidant (e.g., tert-butyl hydroperoxide) in the presence of your heterogeneous catalyst at the desired temperature (e.g., 70 °C).[7][8]

  • Catalyst Recovery:

    • After the first reaction cycle, separate the solid catalyst from the reaction mixture by centrifugation or filtration.

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.

    • Dry the catalyst under vacuum before using it in the next cycle.

  • Recycling Run:

    • Use the recovered and dried catalyst for a new batch of the same reaction under identical conditions.

    • Monitor the conversion and selectivity to evaluate the catalyst's performance after recycling. Studies have shown that some molybdenum oxide/organic hybrids can be recycled without loss of performance.[7][8]

  • Hot Filtration (Leaching) Test:

    • In a separate experiment, run the catalytic reaction for a certain period (e.g., 30 minutes).

    • While the reaction is still at the reaction temperature, quickly filter the solid catalyst from the mixture.

    • Allow the filtrate to continue stirring at the reaction temperature.

    • Monitor the conversion in the filtrate over time. A significant increase in conversion after the catalyst has been removed indicates leaching of active species.[4]

Visualizations

Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst [M(L)n] Reactants Reactants Active_Catalyst->Reactants binds Poisoning Catalyst Poisoning (e.g., Sulfur, CO) Active_Catalyst->Poisoning impurity binding Thermal_Degradation Thermal Degradation (Ligand Decomposition) Active_Catalyst->Thermal_Degradation high temp Leaching Leaching (for Heterogeneous) Active_Catalyst->Leaching weak support interaction Inactive_Species Formation of Inactive Species (e.g., Pd(0)) Active_Catalyst->Inactive_Species redox cycle Products Products Reactants->Products converts to Products->Active_Catalyst regenerates

Caption: Potential deactivation pathways for catalysts.

Regeneration_Workflow Deactivated_Catalyst Deactivated Catalyst Identify_Cause Identify Cause of Deactivation (e.g., Spectroscopy, Analysis) Deactivated_Catalyst->Identify_Cause Poisoning Poisoning Identify_Cause->Poisoning Adsorbed Impurities Coking Coking / Fouling Identify_Cause->Coking Carbon Deposits Redox_Change Change in Oxidation State Identify_Cause->Redox_Change e.g., Pd(II) -> Pd(0) Regen_Wash Solvent Washing or Chemical Treatment Poisoning->Regen_Wash Regen_Calcination Controlled Calcination Coking->Regen_Calcination Regen_Redox Redox Treatment (Oxidation/Reduction) Redox_Change->Regen_Redox Active_Catalyst Regenerated Active Catalyst Regen_Wash->Active_Catalyst Regen_Calcination->Active_Catalyst Regen_Redox->Active_Catalyst

Caption: General workflow for catalyst regeneration.

References

Minimizing side-product formation in 5-(2-Pyridyl)-1H-Tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Pyridyl)-1H-Tetrazole. The information aims to help minimize side-product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source, typically sodium azide (NaN₃). This reaction is usually catalyzed by an acid (Brønsted or Lewis) and conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Q2: What are the primary side-products I should be aware of during this synthesis?

A2: The main side-products include:

  • Unreacted 2-cyanopyridine: This occurs if the reaction does not proceed to completion.

  • 2-Pyridinecarboxamide: This is formed through the hydrolysis of the nitrile group of 2-cyanopyridine. This is more likely to occur if there is water in the reaction mixture, especially at elevated temperatures.

  • Picolinic Acid: Further hydrolysis of 2-pyridinecarboxamide can lead to the formation of picolinic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2-cyanopyridine), you can observe the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical safety precautions for this reaction?

A4: The use of sodium azide requires significant caution.

  • Hydrazoic Acid Formation: Acidification of azide salts generates hydrazoic acid (HN₃), which is highly toxic and explosive. All procedures involving the acidification of azide-containing solutions must be performed in a well-ventilated fume hood.

  • Heavy Metal Azides: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, mercury, or their salts. Use of metal spatulas and equipment should be carefully considered, and appropriate disposal procedures for azide waste are critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Q5: How is the final product typically purified?

A5: The most common method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Inactive catalyst. 3. Insufficient temperature or reaction time. 4. Poor quality of reagents.1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the catalyst is fresh and anhydrous (if applicable). Consider an alternative catalyst. 3. Increase the reaction temperature, but be mindful of potential side reactions. Microwave heating can sometimes improve yields and reduce reaction times. 4. Use freshly opened or properly stored reagents.
Presence of Unreacted 2-Cyanopyridine in the Final Product 1. Insufficient reaction time. 2. Sub-optimal stoichiometry of reagents. 3. Inefficient heating.1. Extend the reaction time. An optimized study suggests 1.2 hours can be sufficient under specific conditions.[1] 2. Ensure an appropriate molar ratio of sodium azide to 2-cyanopyridine. A slight excess of sodium azide (e.g., 1.05 to 1.2 equivalents) is often used.[1] 3. Ensure uniform and consistent heating of the reaction mixture.
Significant Formation of 2-Pyridinecarboxamide 1. Presence of water in the reaction mixture. 2. Prolonged reaction at high temperatures.1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. 2. Optimize the reaction time and temperature to favor tetrazole formation over hydrolysis.
Difficulty in Product Isolation/Crystallization 1. The product may be too soluble in the work-up or recrystallization solvent. 2. The presence of impurities inhibiting crystallization.1. After acidification of the reaction mixture, ensure the pH is appropriate for the precipitation of the tetrazole. If recrystallizing, ensure the solution is saturated at high temperature and allowed to cool slowly. An anti-solvent might be required. 2. Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Product is an Oil or Sticky Solid after Purification 1. Residual solvent. 2. Presence of impurities that lower the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Re-purify by recrystallization, possibly using a different solvent system. Column chromatography can also be an effective alternative for removing persistent impurities.

Data Presentation

Table 1: Optimization of Reaction Conditions for 5-(2'-pyridyl)tetrazole Synthesis [1]

Molar Ratio (NaN₃ : 2-Cyanopyridine : Triethylamine)Reaction Time (h)Yield (%)
1.05 : 1 : 1.150.865.2
1.05 : 1 : 1.151.072.5
1.05 : 1 : 1.15 1.2 78.1
1.05 : 1 : 1.151.576.3
1.0 : 1 : 1.151.270.1
1.1 : 1 : 1.151.275.8
1.05 : 1 : 1.101.273.4
1.05 : 1 : 1.201.277.2

Table 2: Characterization Data for this compound

PropertyValueReference
Melting Point210-211 °C[2]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)7.41 (1H, m), 7.78 (1H, m), 8.02 (1H, d, J = 8.0 Hz), 8.50 (1H, d, J = 3.2 Hz)[2]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)123.0, 126.5, 138.6, 144.1, 150.5, 155.2[2]

Experimental Protocols

Protocol 1: Optimized Synthesis Using Triethylamine Hydrochloride[1]

This protocol is based on an optimized procedure that provides a good yield in a relatively short reaction time.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1.0 eq), sodium azide (1.05 eq), and triethylamine (1.15 eq).

  • Reaction Setup: Add the appropriate solvent (e.g., DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The optimal reaction time is 1.2 hours.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into ice water.

    • Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 4-5 to precipitate the product. This step should be performed in a fume hood.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.

    • Dry the purified product under vacuum.

Protocol 2: Zinc Acetate Catalyzed Synthesis[2]

This protocol offers an alternative catalytic system.

  • Reagent Preparation: To a 25 mL round-bottom flask, add 2-cyanopyridine (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (10 mol%).

  • Reaction Setup: Add toluene as the solvent.

  • Reaction Execution: The mixture is refluxed with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with water (5 mL).

    • Extract the product with ethyl acetate (2 x 5 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Reaction_Pathway Sodium_Azide Sodium Azide (NaN₃) Reaction_Conditions Reaction_Conditions Sodium_Azide->Reaction_Conditions Side_Product_2 Picolinic Acid Hydrolysis_Conditions H₂O, Heat Hydrolysis_Conditions->Side_Product_2 Side_Product_1 Side_Product_1 Hydrolysis_Conditions->Side_Product_1 Product Product Reaction_Conditions->Product Catalyst Catalyst Catalyst->Reaction_Conditions 2_Cyanopyridine 2_Cyanopyridine 2_Cyanopyridine->Hydrolysis_Conditions Side_Product_1->Hydrolysis_Conditions

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Workup Reaction Work-up & Isolation Purify Purification (Recrystallization) Workup->Purify Side_Products Issue: Side-Products Detected Workup->Side_Products Extra Spots/ Peaks Characterize Characterize Product (NMR, MP) Purify->Characterize End Pure Product Characterize->End Correct Data Impure Issue: Impure Product after Purification Characterize->Impure Incorrect MP/ NMR Control_H2O Action: Use Anhydrous Conditions Side_Products->Control_H2O Re_Purify Action: Re-purify (different solvent/method) Impure->Re_Purify Start Start Control_H2O->Start Re_Purify->Characterize Monitor Monitor Monitor->Workup Reaction Complete Incomplete Incomplete Monitor->Incomplete Starting Material Remains Optimize_Conditions Optimize_Conditions Incomplete->Optimize_Conditions Optimize_Conditions->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing ligand-to-metal ratio in 5-(2-Pyridyl)-1H-Tetrazole complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ligand-to-metal ratio for the complexation of 5-(2-Pyridyl)-1H-Tetrazole (Hptz).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting ligand-to-metal molar ratio for the synthesis of this compound metal complexes?

A1: A common starting point for the synthesis of metal complexes with this compound is a 2:1 ligand-to-metal molar ratio. For example, in the synthesis of a mononuclear cobalt(II) complex, a 2:1 ratio of 5-(4-pyridyl)tetrazole to CoCl₂·6H₂O has been successfully used.[1] However, the optimal ratio can vary depending on the metal ion, desired coordination number, and reaction conditions. It is advisable to perform stoichiometric studies to determine the ideal ratio for a specific metal-ligand system.

Q2: How does pH influence the complexation of this compound?

A2: The pH of the reaction mixture is a critical parameter in the complexation of this compound. The ligand can exist in both protonated and deprotonated forms, and the coordination behavior is highly pH-dependent. The pKa of the pyridyl nitrogen is approximately 5.25, while the pKa of the N1 of the tetrazole ring is around 4.9.[2][3] Deprotonation of the tetrazole ring is often necessary for coordination, which can be achieved by adjusting the pH with a suitable base. The pH can influence the coordination mode of the ligand and the final structure of the complex.[4][5]

Q3: My complex has poor solubility. What can I do?

A3: Poor solubility of metal complexes can be a significant challenge. Here are a few troubleshooting steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities.

  • Modify the Ligand: Introducing solubilizing groups to the pyridyl or tetrazole ring can enhance solubility.

  • Counter-ion Exchange: The nature of the counter-ion can significantly impact solubility. Consider using larger, more charge-diffuse counter-ions.

  • Formation of Adducts: The inclusion of co-ligands or solvent molecules in the coordination sphere can sometimes improve solubility.

Q4: I am observing the formation of a precipitate instead of crystals. How can I promote crystal growth?

A4: The formation of an amorphous precipitate instead of single crystals is a common issue. To promote crystal growth, consider the following techniques:

  • Slow Evaporation: Allow the solvent to evaporate slowly from the reaction mixture at room temperature.

  • Vapor Diffusion: Place the solution of your complex in a small vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble.

  • Liquid-Liquid Diffusion: Carefully layer a solution of the ligand and a solution of the metal salt in a narrow tube. Crystals may form at the interface.

  • Temperature Gradient: Create a slight temperature gradient in the crystallization vessel.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of Complex - Suboptimal ligand-to-metal ratio.- Incorrect pH.- Reaction time is too short.- Perform a stoichiometric titration to find the optimal ratio.- Adjust the pH of the reaction mixture to facilitate deprotonation of the ligand.- Increase the reaction time and monitor the reaction progress using techniques like TLC or NMR.
Formation of Multiple Products - Presence of impurities in the ligand or metal salt.- Competing coordination modes of the ligand.- Hydrolysis of the metal ion.- Purify the starting materials before use.- Control the reaction conditions (temperature, solvent, pH) to favor the formation of the desired product.- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Inconsistent Spectroscopic Data - Presence of a mixture of isomers.- The complex is unstable and decomposes during analysis.- Incorrect sample preparation.- Attempt to separate the isomers using chromatography or fractional crystallization.- Analyze the sample immediately after preparation and consider low-temperature measurements.- Ensure the correct solvent is used for analysis and that the sample is fully dissolved.

Experimental Protocols

General Synthesis of a this compound Metal Complex

This protocol provides a general guideline. The specific amounts, solvents, and reaction conditions should be optimized for each metal-ligand system.

Materials:

  • This compound (Hptz)

  • Metal salt (e.g., MnCl₂, CoCl₂, etc.)

  • Solvent (e.g., water, methanol, ethanol, or a mixture)

  • Base (optional, e.g., NaOH, triethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is a good starting point.

  • If deprotonation of the ligand is required, add a stoichiometric amount of base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. The reaction time can vary from a few hours to several days.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture to collect the precipitate.

  • Wash the precipitate with the solvent and dry it under vacuum.

  • For crystallization, dissolve the crude product in a suitable solvent and employ techniques such as slow evaporation or vapor diffusion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis ligand Dissolve Ligand mix Mix Solutions ligand->mix metal Dissolve Metal Salt metal->mix ph_adjust Adjust pH (optional) mix->ph_adjust react Stir/Heat ph_adjust->react filter Filter react->filter wash Wash filter->wash dry Dry wash->dry crystallize Crystallize dry->crystallize characterize Characterization (X-ray, NMR, etc.) crystallize->characterize troubleshooting_logic start Start Experiment precipitate Precipitate Forms? start->precipitate low_yield Low Yield? precipitate->low_yield Yes failure Consult Literature precipitate->failure No multiple_products Multiple Products? low_yield->multiple_products No optimize_ratio Optimize Ligand:Metal Ratio low_yield->optimize_ratio Yes purify_reagents Purify Reagents multiple_products->purify_reagents Yes success Successful Complexation multiple_products->success No adjust_ph Adjust pH optimize_ratio->adjust_ph change_solvent Change Solvent/Temp adjust_ph->change_solvent change_solvent->low_yield purify_reagents->multiple_products

References

Technical Support Center: Single Crystal Growth of 5-(2-Pyridyl)-1H-Tetrazole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the single crystal growth of 5-(2-Pyridyl)-1H-Tetrazole (Hpytz) complexes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound complexes.

Problem 1: Poor Solubility of the Ligand or Complex

Q: I am having difficulty dissolving the this compound ligand and its metal complexes. What solvents should I try?

A: The this compound ligand possesses both a basic pyridine ring and an acidic tetrazole ring, which can lead to low solubility in common organic solvents. The solubility of the resulting metal complexes can also be challenging. Here are some strategies to improve solubility:

  • Solvent Selection: Start with polar protic solvents. For complexes, polar aprotic solvents are often effective.[1][2]

    • Alcohols: Methanol and ethanol can be effective, particularly with heating.

    • Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are strong solvents for these types of compounds. Be aware that these solvents can be difficult to remove and may co-crystallize with your product.[1]

    • Water-Ethanol Mixtures: These are commonly used for synthesizing and crystallizing pyridyl-tetrazole complexes.[3][4]

    • Other Solvents: Acetonitrile and acetone have also been reported to be successful for dissolving and crystallizing these complexes.[2][5]

  • pH Adjustment: The solubility of the ligand and the formation of specific complexes can be highly dependent on the pH of the solution.

    • For zinc-based complexes with a similar pyridyl-tetrazole ligand, different framework structures were obtained by controlling the reaction pH.[6]

    • Adjusting the pH with dilute acids (e.g., HCl) or bases (e.g., NaOH) can significantly alter solubility.[1]

Problem 2: Formation of Amorphous Powder or Oil Instead of Crystals

Q: My crystallization attempts are yielding an amorphous powder or an oily substance. How can I promote single crystal growth?

A: The formation of an amorphous solid or "oiling out" is a common issue that typically arises from rapid supersaturation of the solution. To obtain single crystals, the crystallization process needs to be slowed down to allow for ordered molecular packing.

  • Reduce Cooling Rate: If you are using a cooling crystallization method, allow the solution to cool to room temperature slowly. Subsequently, you can transfer it to a refrigerator for further slow cooling.

  • Slow Evaporation: This is a widely used technique. Leave the solution in a vial loosely covered with a cap or parafilm with a few puncture holes to allow for the slow evaporation of the solvent.

  • Anti-Solvent Diffusion: This method involves dissolving your compound in a "good" solvent and then slowly introducing a "poor" solvent (anti-solvent) in which the compound is insoluble. This can be achieved through:

    • Vapor Diffusion: Place the vial with your solution in a larger sealed container that contains the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.

    • Liquid-Liquid Diffusion: Carefully layer the anti-solvent on top of your solution. This is particularly effective when there is a density difference between the two solvents.

Problem 3: Obtaining Microcrystalline Powder Instead of Single Crystals

Q: I am consistently getting a microcrystalline powder that is unsuitable for single-crystal X-ray diffraction. How can I increase the crystal size?

A: Growing larger single crystals often requires fine-tuning the crystallization conditions to favor slower nucleation and growth.

  • Optimize Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the crystal faces can significantly influence crystal growth and morphology.[1]

  • Control Temperature: For hydrothermal or solvothermal syntheses, adjusting the temperature and the heating/cooling ramps can impact crystal size. Slower cooling rates generally favor the growth of larger crystals.

  • Adjust pH: As demonstrated with zinc-tetrazole frameworks, pH can control the resulting structure and crystallinity.[6] A systematic screening of pH may be necessary to find the optimal conditions for large single crystal formation.

  • Use of Modulators: In some metal-organic framework syntheses, the addition of modulators like monocarboxylic acids can help control the nucleation and growth process, leading to larger and higher-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for growing single crystals of this compound complexes?

A1: The most frequently reported successful methods are:

  • Slow Evaporation: A solution of the complex is allowed to stand at room temperature, and the solvent slowly evaporates, leading to the formation of crystals.[5]

  • Hydrothermal/Solvothermal Synthesis: Reactants are sealed in a Teflon-lined autoclave with a solvent and heated to a specific temperature for a period, followed by slow cooling. This method is often used for the in situ synthesis of the ligand and subsequent complex formation.

  • Solvent Diffusion (Anti-solvent method): A solution of the complex is layered with or exposed to the vapor of a miscible solvent in which the complex is less soluble.[5]

Q2: How does pH affect the crystal structure of these complexes?

A2: The pH of the reaction mixture can have a profound effect on the final structure of pyridyl-tetrazole complexes. The deprotonation state of the tetrazole ring is pH-dependent, which in turn influences its coordination mode with the metal center. For example, in the synthesis of zinc-based MOFs with a pyridyl-tetrazole ligand, different crystalline phases and morphologies (e.g., 3D vs. 2D networks, rod-like crystals) were obtained by systematically varying the pH of the initial reaction mixture.[6]

Q3: What are some typical solvent systems that have been successfully used?

A3: Based on reported syntheses, the following solvent systems have proven effective:

  • Water-ethanol mixtures[3][4]

  • Acetonitrile[2][5]

  • Acetone[2][5]

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)[2]

The choice of solvent will depend on the specific metal and other coordinating ligands present in the complex.

Quantitative Data Summary

Table 1: Influence of pH on Zinc-Pyridyl-Tetrazole MOF Synthesis

Initial pHResulting Crystal PhaseMorphology
6.0 - 7.0Mixed phase of Zn(3-ptz)2 and a zinc-tetra-aqua complexNot specified
> 7.0Pure phase of catena-((μ3-5-(3-pyridyl)tetrazol-N,N′,N″)-(μ2-hydroxo)-zinc) [Zn(OH)(3-ptz)]Quasi-1D microrods

Data adapted from a study on a similar pyridyl-tetrazole ligand.[6]

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the purified complex in a suitable solvent (e.g., acetonitrile, acetone, or a water-ethanol mixture) in a clean vial. Use minimal heating if necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate impurities.

  • Evaporation: Cover the vessel with a cap or parafilm that has a few small holes poked in it.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take several days to weeks.

Protocol 2: Anti-Solvent Vapor Diffusion

  • Dissolution: Dissolve the complex in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a layer of the "anti-solvent" (e.g., diethyl ether, pentane). Ensure the liquid levels are such that the vials will not tip over and the liquids will not mix directly.

  • Sealing: Seal the larger jar tightly.

  • Diffusion: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solution containing the complex, reducing its solubility and inducing crystallization.

  • Observation: Check for crystal formation over several days.

Visualizations

experimental_workflow General Experimental Workflow for Single Crystal Growth cluster_synthesis Synthesis of Complex cluster_crystallization Crystallization cluster_outcome Outcome s1 Mix Ligand and Metal Salt s2 Add Solvent/Solvent Mixture s1->s2 s3 Adjust pH (Optional) s2->s3 s4 Heating/Stirring s3->s4 c1 Slow Evaporation s4->c1 Purified Product c2 Vapor Diffusion s4->c2 Purified Product c3 Slow Cooling s4->c3 Purified Product c4 Hydrothermal/Solvothermal s4->c4 Purified Product o1 Single Crystals c1->o1 o2 Microcrystalline Powder c1->o2 o3 Amorphous Solid/Oil c1->o3 c2->o1 c2->o2 c2->o3 c3->o1 c3->o2 c3->o3 c4->o1 c4->o2 c4->o3

Caption: General workflow for synthesis and crystallization.

troubleshooting_flowchart Troubleshooting Common Crystallization Issues start Crystallization Attempt outcome What is the result? start->outcome powder Microcrystalline Powder outcome->powder Powder oil Amorphous Solid or Oil outcome->oil Oil/Amorphous no_crystals No Crystals Formed outcome->no_crystals Clear Solution single_crystals Single Crystals! outcome->single_crystals Success solution_powder Slow down nucleation and growth: - Use a different solvent system - Slower evaporation/cooling - Adjust pH powder->solution_powder solution_oil Slow down supersaturation: - Slower cooling rate - Use anti-solvent diffusion - Use a more dilute solution oil->solution_oil solution_no_crystals Increase supersaturation: - Concentrate the solution - Try a different solvent/anti-solvent pair - Cool to a lower temperature no_crystals->solution_no_crystals solution_powder->start Retry solution_oil->start Retry solution_no_crystals->start Retry

Caption: Troubleshooting flowchart for crystallization.

References

Technical Support Center: HPLC Analysis of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the development of an HPLC method for 5-(2-Pyridyl)-1H-Tetrazole.

Experimental Protocol: Recommended Starting Method

This protocol outlines a robust starting point for the reversed-phase HPLC (RP-HPLC) analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or deionized (18 MΩ·cm)

  • Orthophosphoric acid (OPA), analytical grade

  • Methanol, HPLC grade (for sample preparation)

2. Instrument and Conditions

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.05% (v/v) Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Methanol or a 50:50 mixture of Methanol and Water.

3. Mobile Phase Preparation

  • Mobile Phase A: Add 0.5 mL of orthophosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging before use.[1][2]

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and bring to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to appropriate concentrations for linearity and quantitation.

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standards using the sample diluent. Filter all sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate buildup in the system.[2]

5. Gradient Elution Program

Time (minutes)% Mobile Phase A (0.05% OPA in Water)% Mobile Phase B (Acetonitrile)
0.06040
5.01090
11.01090
11.16040
16.06040

This gradient is based on a method developed for a structurally similar tetrazole derivative and serves as a strong starting point.[3]

Example Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method analyzing a related tetrazole compound (TTBB).[3] These values provide a benchmark for what can be expected after method validation for this compound.

ParameterAnalyteResult
Limit of Detection (LOD) TTBB0.084 µg/mL
TTMB (Impurity)0.084 µg/mL
Dibromo TTBB (Impurity)0.085 µg/mL
Limit of Quantitation (LOQ) TTBB0.251 µg/mL
TTMB (Impurity)0.253 µg/mL
Dibromo TTBB (Impurity)0.256 µg/mL
Linearity (Correlation Coefficient) TTBB & Impurities≥0.999
Precision (%RSD for Assay) Method Precision< 0.45%
Intermediate Precision< 1.0%
Accuracy (% Recovery for Assay) Assay Method98.0% - 102.0%

Visualized Workflows

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling p1 Mobile Phase Preparation & Degassing p2 Standard & Sample Preparation p1->p2 p3 System Equilibration p2->p3 a1 Sample Injection p3->a1 a2 Chromatographic Separation (Gradient Elution) a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification & Reporting d1->d2 G start Problem: Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing1 Cause: Silanol Interactions (Analyte is basic) tailing->cause_tailing1 Yes cause_tailing2 Cause: Column Overload tailing->cause_tailing2 Yes cause_fronting1 Cause: Sample Solvent Stronger Than Mobile Phase fronting->cause_fronting1 Yes cause_fronting2 Cause: Column Void / Damage fronting->cause_fronting2 Yes sol_tailing1 Solution: Lower mobile phase pH (e.g., use 0.1% TFA / OPA) cause_tailing1->sol_tailing1 sol_tailing2 Solution: Reduce injection amount cause_tailing2->sol_tailing2 sol_fronting1 Solution: Dissolve sample in initial mobile phase cause_fronting1->sol_fronting1 sol_fronting2 Solution: Replace column cause_fronting2->sol_fronting2

References

Validation & Comparative

A Comparative Study of Pyridyl-Tetrazole and Bipyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and catalyst stability. Among the vast array of N-donor ligands, bipyridines have long been a cornerstone due to their robust coordination chemistry and tunable electronic and steric properties. More recently, pyridyl-tetrazole ligands have emerged as a compelling alternative, offering a unique electronic profile and coordination behavior. This guide provides a comparative analysis of these two important ligand classes, supported by quantitative data from representative catalytic applications, detailed experimental protocols, and mechanistic diagrams to inform ligand selection and catalyst design.

Data Presentation: A Quantitative Look at Catalytic Performance

To facilitate a clear comparison, the following tables summarize the catalytic performance of pyridyl-tetrazole and bipyridine ligands in different catalytic transformations. It is important to note that direct head-to-head comparative studies are limited in the literature; therefore, this data is compiled from studies showcasing each ligand class in a proficient catalytic system.

Table 1: Performance of a Pyridyl-Tetrazole-Based Catalyst in Olefin Epoxidation

CatalystSubstrateProductConversion (%)Selectivity (%)Time (h)Ref.
[MoO₃(Hpto)]·H₂OMethyl OleateMethyl 9,10-epoxyoctadecanoate9610024[1]
[MoO₃(Hpto)]·H₂OMethyl LinoleateEpoxidized Methyl Linoleate100-24[1]
[MoO₃(Hpto)]·H₂OMethyl LinolenateEpoxidized Methyl Linolenate100-24[1]
[MoO₃(Hpto)]·H₂OLimoneneLimonene Oxide85>9924[1]

Hpto = 5-(2-pyridyl-1-oxide)tetrazole

Table 2: Performance of Bipyridine-Based Catalysts in Various Reactions

Catalyst SystemReaction TypeSubstrate 1Substrate 2ProductYield (%)Ref.
Ni(OTf)₂ / Chiral Bipyridine-N,N'-dioxideAsymmetric Michael AdditionMichael DonorMichael AcceptorChiral Adductup to 99
NiCl₂ / 4,4'-di-tert-butyl-2,2'-bipyridineCross-Electrophile Coupling4-chlorotoluene1-iodooctane4-octyltolueneHigh
[Ru(tpy)(bpy)(H₂O)]²⁺Photocatalytic Alcohol OxidationAliphatic & Benzylic Alcohols-Aldehydes or Ketones-[2]
CuBr₂ / Bifunctional Bipyridine-TEMPOAerobic Alcohol OxidationPrimary/Secondary Alcohols-Aldehydes/Ketonesup to 100[3]

Note: Direct comparison of TON and TOF is challenging due to variations in reported experimental data.

Experimental Protocols: Synthesizing the Ligands and Running the Catalysis

Detailed and reliable experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of a pyridyl-tetrazole and a bipyridine ligand, as well as for their application in catalysis.

Synthesis of 5-(2-Pyridyl-1-oxide)tetrazole (Hpto)

This protocol describes the synthesis of the pyridyl-tetrazole ligand used in the molybdenum-catalyzed epoxidation.

Materials:

  • 2-cyanopyridine N-oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 2-cyanopyridine N-oxide in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with methanol.

  • Dry the product under vacuum. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from the mother liquor.[1]

Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

A widely used ligand in cross-coupling and other catalytic reactions.

Materials:

  • 4-tert-butyl-2-chloropyridine

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Manganese powder

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add NiBr₂·3H₂O and DMF. Heat the mixture to 60 °C until a homogenous green solution is formed, then cool to room temperature.

  • Add manganese powder to the solution.

  • Add 4-tert-butyl-2-chloropyridine to the reaction mixture.

  • Stir the reaction at 60 °C for the appropriate time, monitoring by TLC or GC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic Protocol: Molybdenum-Catalyzed Epoxidation of Olefins

This protocol utilizes the [MoO₃(Hpto)]·H₂O catalyst for the epoxidation of olefins.

Materials:

  • [MoO₃(Hpto)]·H₂O catalyst

  • Olefin substrate (e.g., Methyl Oleate)

  • tert-Butyl hydroperoxide (TBHP) as the oxidant

  • Toluene (as an internal standard, if needed)

  • Solvent (e.g., decane)

Procedure:

  • In a reaction vial, add the [MoO₃(Hpto)]·H₂O catalyst, the olefin substrate, and the solvent.

  • Add tert-butyl hydroperoxide (TBHP) to start the reaction.

  • Stir the reaction mixture at 70 °C for 24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

  • Upon completion, the product can be isolated after appropriate workup.[1]

Catalytic Protocol: Nickel-Catalyzed Cross-Electrophile Coupling

A general procedure for the cross-coupling of an aryl halide with an alkyl halide using a bipyridine ligand.

Materials:

  • Nickel catalyst precursor (e.g., NiCl₂·glyme)

  • 4,4'-di-tert-butyl-2,2'-bipyridine ligand

  • Aryl halide (e.g., 4-chlorotoluene)

  • Alkyl halide (e.g., 1-iodooctane)

  • Zinc powder as a reductant

  • Solvent (e.g., DMF)

Procedure:

  • In a glovebox, add the nickel precursor, the bipyridine ligand, and zinc powder to a reaction vial.

  • Add the solvent, followed by the aryl halide and then the alkyl halide.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete, quench with an acidic solution and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) to illustrate synthesis pathways and catalytic cycles.

Ligand_Synthesis cluster_pyridyl_tetrazole Pyridyl-Tetrazole Synthesis cluster_bipyridine Bipyridine Synthesis 2-Cyanopyridine\nN-oxide 2-Cyanopyridine N-oxide Hpto Hpto 2-Cyanopyridine\nN-oxide->Hpto NaN₃, NH₄Cl DMF, 120°C 4-tert-butyl-\n2-chloropyridine 4-tert-butyl- 2-chloropyridine dtbbpy dtbbpy 4-tert-butyl-\n2-chloropyridine->dtbbpy NiBr₂·3H₂O, Mn DMF, 60°C

Caption: Synthetic workflows for pyridyl-tetrazole and bipyridine ligands.

Catalytic_Cycles cluster_epoxidation Molybdenum-Catalyzed Epoxidation (Pyridyl-Tetrazole) cluster_cross_coupling Nickel-Catalyzed Cross-Coupling (Bipyridine) MoVI Mo(VI)=O Peroxo Mo(VI)-OOH MoVI->Peroxo + ROOH Epoxide_Cycle Mo(VI)-OOR Peroxo->Epoxide_Cycle - H₂O Epoxide_Cycle->MoVI + Olefin - Epoxide Epoxide Epoxide Olefin Olefin ROOH ROOH ROH ROH Ni0 (bpy)Ni(0) NiII_Aryl (bpy)Ni(II)(Ar)(X) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiIII (bpy)Ni(III)(Ar)(R)(X) NiII_Aryl->NiIII Oxidative Addition (R•) NiI (bpy)Ni(I)(X) NiIII->NiI Reductive Elimination (Ar-R) Product Ar-R NiI->Ni0 Reduction ArX Ar-X RX R-X

Caption: Simplified catalytic cycles for epoxidation and cross-coupling.

Comparative Analysis and Conclusion

Electronic Properties: Bipyridine ligands are classic σ-donors and π-acceptors, and their electronic properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents. This allows for precise control over the metal center's reactivity. Pyridyl-tetrazole ligands, on the other hand, are generally more electron-withdrawing due to the nitrogen-rich tetrazole ring. The tetrazolate anion is a good σ-donor. This distinct electronic nature can stabilize higher oxidation states of the metal center, which can be advantageous in oxidative catalysis.

Coordination Chemistry: Bipyridines typically act as bidentate chelating ligands, forming stable five-membered rings with metal centers. This chelation effect contributes to the stability of the resulting complexes. Pyridyl-tetrazoles also act as bidentate ligands, but their coordination can be more versatile, involving different nitrogen atoms of the tetrazole ring. This can lead to the formation of polynuclear complexes and unique catalytic activities.

Catalytic Applications:

  • Bipyridine ligands have demonstrated broad applicability in a vast range of catalytic reactions, most notably in cross-coupling reactions (e.g., Suzuki, Negishi, and Stille couplings), polymerization, and, more recently, in photoredox catalysis. The ability to introduce chirality into the bipyridine scaffold has also made them invaluable in asymmetric catalysis.

  • Pyridyl-tetrazole ligands are showing promise in oxidation catalysis, such as the epoxidation of olefins, where their ability to stabilize high-valent metal-oxo species is beneficial. They are also being explored in the development of metal-organic frameworks (MOFs) with potential catalytic applications and in hydrogen evolution reactions.

Both pyridyl-tetrazole and bipyridine ligands are valuable tools in the arsenal of the catalyst designer. Bipyridines remain the more established and versatile class of ligands, with a proven track record in a multitude of catalytic transformations, particularly in carbon-carbon bond formation. Pyridyl-tetrazoles, while less explored, offer unique electronic properties that make them particularly well-suited for oxidative catalysis. The choice between these two ligand classes will ultimately depend on the specific requirements of the desired catalytic transformation, including the nature of the metal center, the reaction mechanism, and the desired product. Further direct comparative studies are warranted to fully elucidate the relative merits of these ligands in a broader range of catalytic reactions, which will undoubtedly lead to the development of more efficient and selective catalysts.

References

Validating 5-(2-Pyridyl)-1H-Tetrazole as a Corrosion Inhibitor: A Comparative Guide Using Electrochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-(2-Pyridyl)-1H-Tetrazole and other alternative compounds as corrosion inhibitors, supported by experimental data from electrochemical validation methods. Due to the limited availability of specific electrochemical data for this compound on mild steel in 1M HCl in the reviewed literature, this guide utilizes data for the closely related isomer, 5-(4-Pyridyl)-1H-Tetrazole, tested on copper in simulated seawater, alongside other tetrazole and pyrazole derivatives evaluated on mild steel in acidic environments. This comparative framework demonstrates the validation process and allows for an informed assessment of tetrazole-based inhibitors.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is quantified by its ability to reduce the corrosion rate of a metal in a corrosive environment. Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for this evaluation. Key parameters include:

  • Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor indicates its influence on the corrosion process.

  • Corrosion Current Density (icorr): A measure of the corrosion rate. Lower icorr values signify better inhibition.

  • Inhibition Efficiency (η%): The percentage reduction in the corrosion rate, calculated from either PDP or EIS data.

  • Charge Transfer Resistance (Rct): A measure of the resistance to charge transfer at the metal/solution interface. Higher Rct values indicate a more effective inhibitor.

  • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor on the metal surface. A decrease in Cdl often suggests the formation of a protective inhibitor film.

The following tables summarize the performance of various tetrazole and pyrazole derivatives as corrosion inhibitors for mild steel in 1M HCl, providing a benchmark for evaluating new compounds like this compound.

Table 1: Potentiodynamic Polarization Data for Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)η% (PDP)Reference
Blank --4751050-[1]
5-(4-chlorophenyl)-1H-tetrazole 500 ppm-4604595.7[1]
P1 (Novel Tetrazole Derivative) 10⁻⁴-46218182.7
P2 (Novel Tetrazole Derivative) 10⁻⁴-45156.794.6
BF2 (Tetrakis Pyrazole Derivative) 10⁻³-46313687.0[2]
BF4 (Tetrakis Pyrazole Derivative) 10⁻³-45860.994.2[2]

Table 2: Electrochemical Impedance Spectroscopy Data for Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentration (M)Rct (Ω·cm²)Cdl (µF/cm²)η% (EIS)Reference
Blank -45120-
P1 (Novel Tetrazole Derivative) 10⁻⁴28045.283.9
P2 (Novel Tetrazole Derivative) 10⁻⁴75025.194.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of corrosion inhibition studies.

Potentiodynamic Polarization (PDP)

This technique involves polarizing the working electrode from its open circuit potential (OCP) in both cathodic and anodic directions and measuring the resulting current.

1. Electrode Preparation:

  • The working electrode, typically a mild steel specimen, is abraded with a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 220, 400, 800, 1000, and 1200).

  • The electrode is then rinsed with distilled water, degreased with a solvent like acetone, and dried.

2. Electrochemical Cell Setup:

  • A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • The cell is filled with the corrosive solution (e.g., 1M HCl) with and without the inhibitor.

3. Measurement:

  • The working electrode is immersed in the test solution for a specified period (e.g., 30-60 minutes) to allow the OCP to stabilize.

  • The potentiodynamic polarization scan is then performed at a slow scan rate (e.g., 1 mV/s) over a potential range relative to the OCP (e.g., ±250 mV).

  • The corrosion current density (icorr) and corrosion potential (Ecorr) are determined by extrapolating the Tafel plots of the polarization curve.

  • The inhibition efficiency (η%) is calculated using the formula: η% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the electrode surface.

1. Electrode and Cell Setup:

  • The electrode preparation and cell setup are the same as for the PDP measurements.

2. Measurement:

  • After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency (η%) is calculated using the formula: η% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Experimental Workflow and Comparative Logic

The following diagrams, generated using the DOT language, illustrate the key processes in validating a corrosion inhibitor and the logical framework for comparison.

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis prep_metal Metal Specimen (e.g., Mild Steel) polish Mechanical Polishing (SiC paper) prep_metal->polish clean Degreasing & Rinsing (Acetone, Distilled Water) polish->clean cell Three-Electrode Cell Setup (Working, Counter, Reference) clean->cell solution Corrosive Medium (e.g., 1M HCl) cell->solution inhibitor Inhibitor Addition (e.g., this compound) solution->inhibitor ocp OCP Stabilization solution->ocp inhibitor->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Extrapolation (Ecorr, icorr) pdp->tafel nyquist Nyquist/Bode Plot Analysis eis->nyquist efficiency Inhibition Efficiency Calculation (η%) tafel->efficiency equivalent_circuit Equivalent Circuit Fitting (Rct, Cdl) nyquist->equivalent_circuit equivalent_circuit->efficiency

Experimental workflow for electrochemical validation.

G cluster_alternatives Alternative Inhibitors cluster_tetrazoles Tetrazole Derivatives cluster_pyrazoles Pyrazole Derivatives cluster_params Performance Metrics inhibitor This compound (Target Compound) icorr Corrosion Current (icorr) Lower is better inhibitor->icorr Evaluate eff Inhibition Efficiency (η%) Higher is better inhibitor->eff Evaluate rct Charge Transfer Resistance (Rct) Higher is better inhibitor->rct Evaluate tetrazole1 5-(4-chlorophenyl)-1H-tetrazole tetrazole1->icorr Compare tetrazole1->eff Compare tetrazole1->rct Compare tetrazole2 Novel Tetrazole P1 tetrazole2->icorr Compare tetrazole2->eff Compare tetrazole2->rct Compare tetrazole3 Novel Tetrazole P2 tetrazole3->icorr Compare tetrazole3->eff Compare tetrazole3->rct Compare pyrazole1 Tetrakis Pyrazole BF2 pyrazole1->icorr Compare pyrazole1->eff Compare pyrazole1->rct Compare pyrazole2 Tetrakis Pyrazole BF4 pyrazole2->icorr Compare pyrazole2->eff Compare pyrazole2->rct Compare

Logical comparison of corrosion inhibitors.

References

Performance comparison of 5-(2-Pyridyl)-1H-Tetrazole with other tetrazole-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-(2-Pyridyl)-1H-Tetrazole and Other Tetrazole-Based Corrosion Inhibitors

In the field of materials science, the quest for effective corrosion inhibitors is paramount to extending the lifespan and reliability of metallic components. Among the various classes of organic inhibitors, tetrazole derivatives have garnered significant attention due to their robust performance. This guide provides a comparative overview of the corrosion inhibition efficacy of this compound against other notable tetrazole-based compounds, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications.

Performance Comparison of Tetrazole-Based Corrosion Inhibitors

The inhibition efficiency of tetrazole derivatives is a critical parameter in assessing their performance. The following table summarizes the quantitative data from various studies, showcasing the effectiveness of different tetrazole compounds as corrosion inhibitors on various metals and in different corrosive environments. It is important to note that a direct comparison of inhibition efficiencies can be influenced by the specific experimental conditions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(4-Pyridyl)-1H-tetrazole (PyTAH)Copper3.5% NaCl0.01 M~96[1]
5-Phenyl-1H-tetrazole (PTAH)Copper3.5% NaCl0.01 M97[1]
5-Aminotetrazole (ATAH)Copper3.5% NaCl0.01 M98[2]
5-Mercapto-1-methyltetrazole (MTAH)Copper3.5% NaCl0.01 MNot specified, but < ATAH[2]
5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT)Copper0.5 M H₂SO₄Not specifiedHigher than 4-PYTT[3]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)Copper0.5 M H₂SO₄Not specifiedLower than 2-THTT[3]
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2)Mild Steel1 M HCl10⁻⁴ M94.6[4][5]
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1)Mild Steel1 M HCl10⁻⁴ M82.7[4][5]
1-(9′-acridinyl)-5-(4′-chlorophenyl) tetrazoleCommercial Mild Steel1 N HClNot specified92.74[6]
1-(9′-acridinyl)-5-(4′-hydroxyphenyl) tetrazoleCommercial Mild Steel1 N HClNot specified89.00[6]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1 M HCl500 ppm>90 (inferred from text)[7]
5-Benzylthio-1-phenyl-1,2,3,4-tetrazole (T2)C-steel0.5 M HCl5x10⁻³ M91.34[8]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques. The methodologies outlined below are representative of the experimental setups used in the cited studies.

Electrochemical Measurements

Electrochemical studies are fundamental in determining the kinetics of corrosion and the effectiveness of inhibitors.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

    The working electrode is typically pre-polarized to a cathodic potential (e.g., -800 mV vs. SCE) for a period (e.g., 30 minutes) to remove any existing oxide films before the scan.[9] The scan rate is generally slow, around 1 mV/s.[9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. The measurements are performed at the open-circuit potential (OCP) over a range of frequencies. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plots, and a higher Rct value in the presence of an inhibitor indicates better corrosion protection.

Gravimetric (Weight Loss) Measurements

This is a conventional method to determine the average corrosion rate.

  • Specimen Preparation: Metal specimens of known dimensions are abraded with silicon carbide paper of various grades, degreased with a solvent like acetone, washed with distilled water, and dried.[7]

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specific duration (e.g., 6 hours) at a controlled temperature.[9]

  • Corrosion Rate Calculation: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate.

Surface Analysis Techniques

To visualize the effect of the inhibitor on the metal surface, various microscopic and spectroscopic techniques are employed.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, revealing the surface morphology. A smoother surface in the presence of an inhibitor compared to the uninhibited specimen indicates the formation of a protective film.[8]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis provides the elemental composition of the surface, confirming the adsorption of the inhibitor molecules.

Visualizing the Evaluation Workflow

The logical flow of experiments to evaluate and compare corrosion inhibitors can be represented graphically.

G cluster_prep Preparation cluster_eval Performance Evaluation cluster_analysis Analysis & Characterization Inhibitor Inhibitor Synthesis/ Procurement Gravimetric Gravimetric Tests (Weight Loss) Inhibitor->Gravimetric Electrochemical Electrochemical Tests (PDP, EIS) Inhibitor->Electrochemical Metal Metal Specimen Preparation Metal->Gravimetric Metal->Electrochemical Solution Corrosive Solution Preparation Solution->Gravimetric Solution->Electrochemical Surface Surface Analysis (SEM, EDX) Gravimetric->Surface Data Data Analysis & Comparison Gravimetric->Data Electrochemical->Surface Electrochemical->Data Surface->Data Conclusion Conclusion Data->Conclusion

Caption: Workflow for Corrosion Inhibitor Performance Evaluation.

Concluding Remarks

The presented data indicates that this compound and its isomers, along with other substituted tetrazoles, are highly effective corrosion inhibitors. The inhibition efficiency is influenced by the specific substituent on the tetrazole ring, the nature of the metal, and the corrosive environment. For instance, 5-phenyl-1H-tetrazole (PTAH) and 5-aminotetrazole (ATAH) have demonstrated exceptional inhibition efficiencies of 97% and 98% respectively on copper in a saline environment.[1][2] Similarly, derivatives like 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine have shown over 94% efficiency in protecting mild steel in acidic media.[4][5]

The mechanism of inhibition is generally attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. The presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring facilitates this adsorption process. The choice of a specific tetrazole-based inhibitor should be guided by the target application, considering the metal to be protected and the nature of the corrosive medium. Further research focusing on direct comparative studies under identical conditions would be beneficial for a more definitive ranking of these promising inhibitors.

References

A Comparative Guide to the Catalytic Efficiency of 5-(2-Pyridyl)-1H-Tetrazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with applications spanning from industrial manufacturing to the synthesis of complex pharmaceuticals. The ligand 5-(2-Pyridyl)-1H-Tetrazole (Hpytz) has emerged as a versatile building block in coordination chemistry. Its bidentate nature, coordinating through both the pyridyl nitrogen and a tetrazole nitrogen, allows for the formation of stable complexes with a variety of metal centers. This guide provides a comparative overview of the catalytic efficiency of different metal complexes of this compound, with a focus on oxidation reactions.

While direct comparative studies across a range of metals for the same reaction are limited in the current literature, this guide synthesizes the available data, particularly highlighting the well-documented catalytic activity of molybdenum complexes and discussing the potential of other transition metal complexes based on their known reactivity with similar N-donor ligands.

Data Presentation: Catalytic Performance in Oxidation Reactions

Table 1: Catalytic Efficiency of Molybdenum Complexes of this compound Derivatives in Olefin Epoxidation

Catalyst/ComplexSubstrateOxidantReaction TimeTemperature (°C)Conversion (%)Epoxide Yield (%)Reference
[MoO₃(Hpto)]·H₂OMethyl OleateTBHP24 h7096~96 (100% selectivity)[1]
[MoO₃(Hpto)]·H₂OMethyl LinoleateTBHP24 h70100High (mixture of epoxides)[1]
[MoO₃(Hpto)]·H₂OMethyl LinolenateTBHP24 h70100High (mixture of epoxides)[1]
[MoO₃(Hpto)]·H₂OLimoneneTBHP6 h7010072[1]
(H₂pytz)[MoO₂Cl₂(pytz)]cis-CycloocteneTBHP1 h55~100100[1]

Note: Hpto = 5-(2-pyridyl-1-oxide)tetrazole, a derivative of Hpytz. TBHP = tert-butyl hydroperoxide.

Discussion of Catalytic Potential of Other Metal Complexes

While quantitative data for the catalytic oxidation using first-row transition metal (Mn, Co, Ni, Cu) complexes of this compound is scarce, their potential can be inferred from studies with analogous N-donor heterocyclic ligands.

  • Manganese (Mn): Manganese complexes are well-known oxidation catalysts. While Mn(II) complexes with 5-(2-pyridyl)tetrazole have been synthesized, their catalytic activity in oxidation has not been reported[2]. However, Mn complexes with other pyridyl-containing ligands are active in olefin epoxidation and C-H bond hydroxylation[3]. This suggests that Mn(II/III) complexes of Hpytz are promising candidates for oxidation catalysis.

  • Cobalt (Co) and Nickel (Ni): Cobalt and Nickel complexes with various N-donor ligands have shown catalytic activity in the oxidation of alcohols and alkanes. For instance, Ni(II) complexes of tripodal 4N ligands can catalyze alkane hydroxylation with high turnover numbers[1][4]. Although Co(II) and Ni(II) complexes of Hpytz have been synthesized, their catalytic applications in oxidation remain to be explored.

  • Copper (Cu): Copper complexes are widely used in oxidation catalysis. For example, Cu(II) complexes with bis-(2-pyridylmethyl)amine are effective catalysts for cyclohexane oxidation[5]. A Cu(II) immobilized catalyst has been used in a one-pot reaction involving the oxidation of benzyl alcohol for the synthesis of tetrazole derivatives, indicating the potential of copper to facilitate oxidation in the presence of the tetrazole moiety[6][7]. The synthesis of discrete Cu(II) complexes with Hpytz suggests these could be viable catalysts for similar transformations.

Experimental Protocols

Synthesis of this compound (Hpytz)

The ligand, this compound, can be synthesized from 2-cyanopyridine. A general procedure involves the reaction of 2-cyanopyridine with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or a proton source (e.g., NH₄Cl) in a suitable solvent like DMF or water. The reaction mixture is typically heated for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.

Synthesis of Metal Complexes

A general method for the synthesis of metal complexes of this compound involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal) with the Hpytz ligand in a suitable solvent, such as methanol, ethanol, or water. The reaction is often carried out at room temperature or with gentle heating. The resulting metal complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

Example: Synthesis of a Molybdenum(VI) Complex The complex (H₂pytz)[MoO₂Cl₂(pytz)] can be prepared by reacting MoO₂Cl₂ with this compound in a chlorinated solvent.

General Procedure for Catalytic Olefin Epoxidation

The catalytic epoxidation of olefins is typically carried out in a round-bottom flask equipped with a condenser and a magnetic stirrer. The catalyst (a metal complex of Hpytz) is dissolved or suspended in a suitable solvent (e.g., dichloroethane, toluene). The olefin substrate is then added, followed by the dropwise addition of the oxidant (e.g., tert-butyl hydroperoxide). The reaction mixture is heated to the desired temperature and stirred for the specified time. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After the reaction is complete, the catalyst may be filtered off (if heterogeneous), and the product is isolated from the reaction mixture by standard work-up procedures, such as extraction and column chromatography.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Synthesis and Catalytic Testing cluster_synthesis Synthesis cluster_catalysis Catalytic Testing Ligand Synthesis Ligand Synthesis Complexation Complexation Ligand Synthesis->Complexation Metal Salt Metal Salt Metal Salt->Complexation Metal Complex Metal Complex Complexation->Metal Complex Characterization Characterization Metal Complex->Characterization Catalytic Reaction Catalytic Reaction Metal Complex->Catalytic Reaction Substrate_Oxidant Substrate + Oxidant Substrate_Oxidant->Catalytic Reaction Product Analysis Product Analysis Catalytic Reaction->Product Analysis Results Results Product Analysis->Results

Caption: Workflow for synthesis and catalytic evaluation.

Catalytic_Cycle Generalized Catalytic Cycle for Epoxidation M_L [M(pytz)]n+ M_L_peroxo [M(pytz)(OOR)]n+ M_L->M_L_peroxo + ROOH M_L_O [M(pytz)(O)]n+ M_L_O->M_L + Olefin - Epoxide M_L_peroxo->M_L_O - ROH

Caption: A simplified catalytic cycle for olefin epoxidation.

References

A Comparative Structural Analysis of 5-(2-Pyridyl)-, 5-(3-Pyridyl)-, and 5-(4-Pyridyl)-1H-Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural, spectroscopic, and thermal properties of the three pyridyl-tetrazole isomers. This report provides a side-by-side comparison of their key characteristics, supported by experimental data and detailed methodologies.

The positional isomerism of the nitrogen atom in the pyridine ring of 5-(Pyridyl)-1H-tetrazoles significantly influences their molecular geometry, electronic properties, and intermolecular interactions. Understanding these subtle yet critical differences is paramount for applications in medicinal chemistry, where tetrazoles are often employed as bioisosteres for carboxylic acids, and in materials science for the design of coordination polymers and energetic materials.[1] This guide presents a detailed comparative analysis of the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of 5-(1H-tetrazol-5-yl)pyridine, focusing on their structural, spectroscopic, and thermal characteristics.

Molecular Structures and Visualization

The chemical structures of the three isomers are depicted below. The key difference lies in the point of attachment of the tetrazole ring to the pyridine moiety.

Figure 1: Chemical structures of the three pyridyl-tetrazole isomers.

Crystallographic Data: A Comparative Overview

Single-crystal X-ray diffraction studies reveal distinct packing arrangements and intermolecular interactions for each isomer. The planarity between the pyridine and tetrazole rings is a key structural parameter that differs among the isomers, influencing their potential for π-π stacking interactions.

Parameter5-(2-Pyridyl)-1H-Tetrazole5-(3-Pyridyl)-1H-Tetrazole5-(4-Pyridyl)-1H-Tetrazole
Crystal System Triclinic (for a Cu(I) complex)TriclinicMonoclinic
Space Group P-1 (for a Cu(I) complex)P-1C 1 c 1
a (Å) 9.6640(19) (for a Cu(I) complex)7.4354(15)7.0508(14)
b (Å) 13.052(3) (for a Cu(I) complex)8.4232(17)7.4007(15)
c (Å) 15.947(3) (for a Cu(I) complex)9.5817(19)11.926(2)
α (°) 88.66(3) (for a Cu(I) complex)94.06(3)90
β (°) 84.80(3) (for a Cu(I) complex)90.71(3)96.56(3)
γ (°) 85.72(3) (for a Cu(I) complex)110.67(3)90
Dihedral Angle (°) ~4.1 (for a Cu(I) complex)[2]5.68(1)[3]2.08(1)[4]

Note: Crystallographic data for the free ligand of this compound was not directly available. The data presented is for a Copper(I) complex of the ligand, which can provide an approximation of the ligand's conformation upon coordination.[2]

The dihedral angle between the pyridine and tetrazole rings is smallest for the 4-pyridyl isomer, indicating a nearly coplanar arrangement.[4] This planarity can facilitate stronger π-π stacking interactions in the solid state. In contrast, the 3-pyridyl and 2-pyridyl isomers exhibit a greater twist between the two heterocyclic rings.[2][3]

Spectroscopic Analysis: 1H and 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of the protons and carbons within each molecule. The chemical shifts are influenced by the position of the nitrogen atom in the pyridine ring and its electron-withdrawing or donating effects on the rest of the molecule.

Isomer1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
This compound 8.50 (d, J = 3.2 Hz, 1H), 8.02 (d, J = 8.0 Hz, 1H), 7.78 (m, 1H), 7.41 (m, 1H)[5]155.2, 150.5, 144.1, 138.6, 126.5, 123.0[5]
5-(3-Pyridyl)-1H-Tetrazole 9.37, 8.83, 8.57, 7.78–7.74 (pyridine protons); 8.22–8.16, 7.68–7.57 (phenyl protons) *[3]Not explicitly reported in a comparative context.
5-(4-Pyridyl)-1H-Tetrazole Not explicitly reported in a comparative context.Not explicitly reported in a comparative context.

*Note: The reported 1H NMR data for the 3-pyridyl isomer is for a 2,5-disubstituted derivative, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, and may not be directly comparable to the other isomers.[3]

Thermal Properties: DSC and TGA Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and decomposition behavior of the isomers. These properties are particularly important for energetic materials and for understanding the stability of drug candidates.

IsomerDecomposition Onset (°C)Decomposition Peak (°C)Key Observations
This compound Data not availableData not availableExpected to exhibit a sharp exothermic decomposition similar to its isomers.
5-(3-Pyridyl)-1H-Tetrazole Data not availableData not availableExpected to have thermal stability influenced by the position of the nitrogen atom in the pyridine ring.
5-(4-Pyridyl)-1H-Tetrazole ~250 (at 10 K/min)[6]~260 (at 10 K/min)[6]Shows a rapid and intense exothermic decomposition.[6] The decomposition mechanism involves ring opening.[6]

Experimental Protocols

Synthesis of 5-(Pyridyl)-1H-Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source, often catalyzed by a Lewis acid.

synthesis_workflow Cyanopyridine Cyanopyridine Isomer (2-, 3-, or 4-) Reaction_Mixture Reaction Mixture Cyanopyridine->Reaction_Mixture Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction_Mixture Catalyst Lewis Acid Catalyst (e.g., ZnBr2, NH4Cl) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Water, DMF) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Workup Acid-Base Workup Reflux->Workup Product 5-(Pyridyl)-1H-Tetrazole Isomer Workup->Product

Figure 2: General workflow for the synthesis of 5-(Pyridyl)-1H-Tetrazole isomers.

A general procedure involves refluxing the corresponding cyanopyridine isomer with sodium azide in the presence of a catalyst such as zinc bromide or ammonium chloride in a suitable solvent like water or dimethylformamide (DMF).[2] The reaction is typically followed by an acid-base workup to isolate the product.

X-ray Crystallography

Single crystals of the compounds are grown by slow evaporation of a suitable solvent. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source. The structure is solved using direct methods and refined by full-matrix least-squares on F2.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Thermal Analysis (DSC/TGA)

Thermal analyses are carried out using a simultaneous DSC/TGA instrument. A small amount of the sample (typically 1-5 mg) is heated in an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The DSC curve measures the heat flow, while the TGA curve records the mass loss as a function of temperature.

Conclusion

The structural comparison of 5-(2-pyridyl)-, 5-(3-pyridyl)-, and 5-(4-pyridyl)-1H-tetrazole reveals significant differences in their solid-state structures, particularly in the dihedral angle between the pyridine and tetrazole rings. These variations are expected to influence their physicochemical properties and biological activities. The 4-pyridyl isomer exhibits the most planar conformation, which may favor intermolecular interactions like π-π stacking. Spectroscopic and thermal analysis data, while not complete for all isomers in a comparative context, suggest that the position of the pyridine nitrogen has a discernible effect on the electronic environment and thermal stability of these compounds. Further comparative studies, especially on the thermal decomposition of the 2- and 3-pyridyl isomers, would provide a more complete understanding of this important class of heterocyclic compounds.

References

Comparative analysis of the stability of 1H- and 2H-tautomers of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the tautomeric stability of 5-(2-Pyridyl)-1H-Tetrazole reveals a distinct preference for the 1H-tautomer in condensed phases, a finding of critical importance for researchers in drug development and materials science. This preference is primarily driven by the higher polarity of the 1H-tautomer, which is stabilized in polar environments. Conversely, computational studies consistently indicate that the 2H-tautomer is the more stable form in the gas phase.

The tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles is a subject of ongoing research due to its significant impact on the physicochemical properties and biological activity of these compounds. For this compound, a molecule of interest in medicinal chemistry, understanding the factors governing the stability of its tautomers is paramount for predicting its behavior in different environments.

In Silico vs. In Situ: A Tale of Two Tautomers

Computational studies, predominantly employing Density Functional Theory (DFT), have consistently shown that for a wide range of 5-substituted tetrazoles, the 2H-tautomer is energetically more favorable in the gas phase.[1][2] This intrinsic stability is attributed to the electronic distribution within the tetrazole ring.

However, the tables turn in the presence of a solvent or in the solid state. Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy overwhelmingly supports the predominance of the 1H-tautomer for 5-substituted tetrazoles in condensed phases.[3][4] Specifically for complexes of 5-(2-pyridyl)tetrazole, crystallographic data has confirmed the presence of the 1H tautomer in the solid state. This shift in stability is a direct consequence of the larger dipole moment of the 1H-tautomer, which allows for stronger solvating interactions in polar solvents and more favorable packing in the crystal lattice.

The following table summarizes the expected relative stability of the 1H- and 2H-tautomers of this compound in different environments, based on established trends for 5-substituted tetrazoles.

EnvironmentMore Stable TautomerSupporting Evidence
Gas Phase 2H-TautomerConsistent results from DFT and other high-level ab initio calculations for 5-substituted tetrazoles.[2][5]
Polar Solvents (e.g., DMSO, Water) 1H-TautomerNMR spectroscopy studies on analogous 5-substituted tetrazoles show the prevalence of the 1H form. This is attributed to the higher dipole moment of the 1H-tautomer.[6][7]
Solid State 1H-TautomerX-ray crystallography data for 5-substituted tetrazoles and their complexes consistently show the 1H-tautomer.[3][4]

Visualizing the Equilibrium

The tautomeric equilibrium between the 1H- and 2H-forms of this compound can be represented as a dynamic process. The following diagram illustrates this relationship.

Tautomeric_Equilibrium Tautomer_1H 1H-Tautomer (More Polar) Tautomer_2H 2H-Tautomer (Less Polar) Tautomer_1H->Tautomer_2H Gas Phase Tautomer_2H->Tautomer_1H Polar Solvent / Solid State

Caption: Tautomeric equilibrium of this compound.

Experimental Determination of Tautomer Stability

The relative stability of the 1H- and 2H-tautomers of this compound can be determined through a combination of computational and experimental techniques.

Computational Chemistry

Density Functional Theory (DFT) Calculations: This is a powerful tool for predicting the intrinsic stability of tautomers in the gas phase.

  • Protocol:

    • The geometries of both the 1H- and 2H-tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

    • The electronic energies of both tautomers are calculated. The tautomer with the lower energy is considered more stable.

    • To model the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed. The calculations are repeated within the simulated solvent environment to determine the relative stability in solution.

Spectroscopic and Crystallographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for studying tautomeric equilibria in solution.

  • Protocol:

    • ¹H and ¹³C NMR spectra of this compound are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

    • The chemical shifts of the protons and carbons in the pyridine and tetrazole rings are analyzed. The two tautomers will have distinct chemical shifts.

    • The relative populations of the 1H and 2H tautomers can be determined by integrating the signals corresponding to each form. The tautomer with the higher population is the more stable one under the experimental conditions.

X-ray Crystallography: This technique provides definitive evidence for the structure of a molecule in the solid state.

  • Protocol:

    • Single crystals of this compound or a suitable derivative are grown.

    • The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

    • The diffraction data is processed to solve the crystal structure. The resulting electron density map will unambiguously show the position of the hydrogen atom on the tetrazole ring, thus identifying the predominant tautomer in the solid state.

References

A Comparative Spectroscopic Guide to the Cross-Characterization of 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic characterization of 5-(2-Pyridyl)-1H-tetrazole with related heterocyclic compounds. The data presented is compiled from various analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Data Presentation

The spectroscopic data for this compound and a selection of analogous compounds are summarized in the tables below for straightforward comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
This compound 7.41 (1H, m), 7.78 (1H, m), 8.02 (1H, d, J = 8.0 Hz), 8.50 (1H, d, J = 3.2 Hz)[1]123.0, 126.5, 138.6, 144.1, 150.5, 155.2[1]
5-Phenyl-1H-tetrazole8.03-8.06 (2H, m), 7.58-7.62 (3H, m)[1]124.0, 126.8, 129.3, 131.1, 155.3[1]
5-(p-Tolyl)-1H-tetrazole16.67 (1H, br), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s)[2]155.58, 141.75, 130.47, 127.42, 121.90, 21.55[2]
2-Chloro-4-(1H-tetrazol-5-yl)pyridine15.54 (1H, br), 9.45 (1H, s), 8.76 (1H, d), 7.95 (1H, d)[2]151.19, 148.23, 135.49, 129.05, 115.13, 113.16[2]

Table 2: FT-IR and UV-Vis Spectroscopic Data

CompoundKey FT-IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)
This compound Vibrational bands in the 1370–1500 cm⁻¹ range are assigned to tetrazole/tetrazolate stretching modes (ν(C=N), ν(N=N)).[3] Pyridyl ring stretching modes are observed around 1613-1640 cm⁻¹.[3]The UV-Vis spectra of related 5-aryloxy-(1H)-tetrazoles show λₘₐₓ values in the range of 297-354 nm in EtOH.[4] Specific data for the title compound is not readily available.
5-Phenyl-1H-tetrazole3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, 1164 (C-N)[1]Not readily available.
5-(p-Tolyl)-1H-tetrazole2917, 2849, 1866, 1609, 1159, 985, 818, 736[2]Not readily available.
2-Chloro-4-(1H-tetrazol-5-yl)pyridine3077, 2429, 1643, 1426, 1005, 752[2]Not readily available.

Table 3: Mass Spectrometry Data

CompoundMethodKey Fragmentation
This compound ESI-MSIn positive ion mode, 5-substituted tetrazoles typically show elimination of HN₃. In negative ion mode, the characteristic fragmentation is the loss of N₂.[5]
5-Phenyl-1H-tetrazoleEI-MSm/z (%) = 146 (12.78) [M⁺][1]

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are often obtained using KBr pellets.[1][2] The spectra are typically recorded in the range of 4000-400 cm⁻¹.[2]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent, such as ethanol.[4] The wavelength of maximum absorption (λₘₐₓ) is determined.

4. Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1][5] EI-MS is often performed at an energy of 70 eV.[1] ESI-MS can be conducted in both positive and negative ion modes to observe characteristic fragmentation patterns.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis ms Mass Spectrometry purification->ms data_integration Data Integration nmr->data_integration ftir->data_integration uvvis->data_integration ms->data_integration structure_elucidation Structure Elucidation data_integration->structure_elucidation comparison Comparison with Alternatives structure_elucidation->comparison

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shifts, Coupling) carbon_skeleton Carbon-Hydrogen Framework nmr_data->carbon_skeleton ftir_data FT-IR Data (Functional Groups) functional_groups Presence of Pyridyl & Tetrazole Rings ftir_data->functional_groups uvvis_data UV-Vis Data (Conjugated Systems) conjugation Electronic Transitions uvvis_data->conjugation ms_data MS Data (Molecular Weight, Fragmentation) molecular_formula Molecular Formula & Mass ms_data->molecular_formula structure Final Structure of This compound carbon_skeleton->structure functional_groups->structure conjugation->structure molecular_formula->structure

Caption: Logical relationship of data for structural elucidation.

References

Performance Benchmark: 5-(2-Pyridyl)-1H-Tetrazole-Based Catalysts vs. Industry Standards in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in pharmaceutical and materials science. The choice of catalyst is critical, directly impacting yield, reaction kinetics, and process viability. This guide provides a comparative analysis of a catalyst system based on a 5-(2-pyridyl)-1H-tetrazole scaffold against established industry-standard palladium catalysts.

Due to the limited direct comparative data for this compound-based catalysts in Suzuki-Miyaura reactions, this guide utilizes performance data from a closely related and structurally analogous palladium(II) complex with a 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligand. This provides a valuable benchmark for assessing the potential of this class of N-heterocyclic ligands in catalysis. The comparison is made against widely adopted industrial catalysts such as those based on Buchwald's biaryl phosphine ligands (e.g., XPhos) and N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr.

Performance Data Summary

The following table summarizes the catalytic performance of a pyridyl-triazole palladium complex and two industry-standard catalysts in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This data, compiled from various sources, offers a quantitative comparison of their efficiency under specific conditions.

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(L)₂ (Pyridyl-Triazole) ¹4-BromoanisolePhenylboronic acid1.0K₂CO₃DMF/H₂O150 (MW)0.17 (10 min)9595559
XPhos Pd G3 ²4-BromoanisolePhenylboronic acid0.05K₃PO₄Toluene1002981960980
PEPPSI-IPr ³4-ChlorotoluenePhenylboronic acid0.5K₃PO₄Dioxane/H₂O8029819698

¹Data for a Pd(II) complex with a 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligand, which is structurally analogous to a pyridyl-tetrazole ligand. ²Represents a state-of-the-art Buchwald precatalyst. ³Represents a widely used NHC-based precatalyst. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: Suzuki-Miyaura Coupling with Pd(L)₂ (Pyridyl-Triazole Complex)

This protocol is based on the microwave-assisted Suzuki-Miyaura cross-coupling reaction of bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(L)₂ (Pyridyl-Triazole Complex) (0.01 mmol, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) / Water (H₂O) mixture (e.g., 4:1 v/v, 5 mL)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), the Pd(L)₂ catalyst (0.01 mmol), and K₂CO₃ (2.0 mmol).

  • Add the DMF/H₂O solvent mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can then be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with an Industry Standard Catalyst (e.g., XPhos Pd G3)

This general protocol is representative of a Suzuki-Miyaura coupling using a Buchwald-type precatalyst.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 mmol)

  • XPhos Pd G3 (0.0005 mmol, 0.05 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), XPhos Pd G3 (0.0005 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 2 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated.

  • Purify the residue by column chromatography to obtain the final product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)(Ar')L_n Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling experiment in a research laboratory setting.

Experimental_Workflow start Start reagents Weigh Aryl Halide, Boronic Acid, & Base start->reagents vessel Add Solids to Oven-Dried Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) vessel->inert add_solvents Add Degassed Solvent & Catalyst/Precatalyst inert->add_solvents reaction Heat and Stir for Designated Time add_solvents->reaction workup Reaction Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Safety Operating Guide

Proper Disposal of 5-(2-Pyridyl)-1H-Tetrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-(2-Pyridyl)-1H-Tetrazole as a potentially hazardous chemical waste. The disposal of this compound must adhere to stringent safety protocols and comply with local, state, and federal regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach leveraging established procedures for analogous chemical structures is essential. This guide provides a detailed framework for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Waste Profile and Hazard Assessment

Given its tetrazole and pyridine moieties, this compound should be handled as a substance with potential health and environmental hazards. Tetrazole-containing compounds can be energetic materials, and pyridine derivatives can exhibit toxicity. Therefore, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of as regular solid waste.

Quantitative Data Summary

The following table summarizes key hazard information gleaned from the Safety Data Sheets of structurally similar compounds. This data should be considered indicative of the potential hazards of this compound and used to inform safe handling and disposal practices.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Potentially toxic if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Irritation May cause skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation May cause serious eye irritation or damage.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a chemical fume hood.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.

2. Waste Collection - Solid Waste:

  • Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

3. Waste Collection - Liquid Waste (Solutions):

  • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and the solvent(s) used.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Contaminated Labware and Materials:

  • Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with this compound must be disposed of as hazardous solid waste.

  • Place these items in the designated solid hazardous waste container.

5. Empty Container Disposal:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware. Deface the original label before disposal.

6. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers sealed at all times, except when adding waste.

7. Waste Pickup and Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate Personal Protective Equipment (PPE) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Step 3a: Collect Solid Waste in Labeled Hazardous Container waste_type->solid_waste Solid liquid_waste Step 3b: Collect Liquid Waste in Labeled Hazardous Container waste_type->liquid_waste Liquid contaminated_materials Step 4: Dispose of Contaminated Materials as Solid Waste solid_waste->contaminated_materials empty_containers Step 5: Triple-Rinse Empty Containers (Collect Rinsate as Liquid Waste) liquid_waste->empty_containers storage Step 6: Store Waste in a Designated Secure Area contaminated_materials->storage empty_containers->storage pickup Step 7: Arrange for EHS Waste Pickup and Disposal storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound.

Essential Safety and Operational Guidance for Handling 5-(2-Pyridyl)-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-(2-Pyridyl)-1H-Tetrazole. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and to build a foundation of trust by providing value beyond the product itself. The information is compiled from safety data sheets of closely related structural analogs.

Hazard Profile and Quantitative Data

This compound and its analogs are associated with several potential hazards. Handling this compound requires strict adherence to safety protocols to mitigate risks. The primary hazards include serious eye damage, skin irritation, and respiratory irritation. Some related compounds are also noted as being toxic if swallowed.[1][2] Tetrazole compounds, as a class, can also pose an explosion hazard when dry or heated.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its structural isomers. This data is essential for a comprehensive risk assessment.

ParameterValueCompoundSource
Molecular Formula C₆H₅N₅5-(3-Pyridyl)-1H-tetrazole[2]
Molecular Weight 147.14 g/mol 5-(3-Pyridyl)-1H-tetrazole[2]
Melting Point 154 - 158 °C (309 - 316 °F)Not specified in source
Thermal Safety (T SADT) 244.15 °C5-(4-Pyridyl)tetrazolate[4]
Thermal Safety (T B) 257.43 °C5-(4-Pyridyl)tetrazolate[4]
Thermal Safety (T TIT) 254.68 °C5-(4-Pyridyl)tetrazolate[4]
Activation Energy (Ea) 193.29 - 194.35 kJ·mol⁻¹5-(4-Pyridyl)tetrazolate[4]

Note: Thermal safety data is for the related compound 5-(4-Pyridyl)tetrazolate and provides an estimate of the thermal hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following PPE is required when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield should be worn with goggles when there is a risk of splashing.[6]
Skin Chemical-Resistant Gloves & Lab CoatHandle with gloves.[1] Nitrile or neoprene gloves are generally recommended.[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1] A lab coat or long-sleeved clothing must be worn to prevent skin exposure.[2][3]
Respiratory Fume Hood or NIOSH-Approved RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][3] A P3 filter type is recommended.[1]
Footwear Closed-Toe ShoesSafety footwear should always be used in areas where chemicals are handled or stored. Shoes must cover and protect the entire foot; perforated shoes or sandals are not permitted.[8]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is critical for safety.

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is certified and functioning correctly. Emergency equipment, such as an eyewash station and safety shower, should be accessible.[8]

  • Handling : Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation risk.[7] Avoid generating dust.[3] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] Store away from incompatible materials such as strong oxidizing agents.[5]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage p1 Don PPE p2 Verify Fume Hood Operation p1->p2 p3 Locate Emergency Equipment p2->p3 h1 Work in Fume Hood p3->h1 h2 Avoid Dust Generation h1->h2 h3 Transfer Compound h2->h3 c1 Decontaminate Work Area h3->c1 c2 Segregate Waste c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4 s1 Store in Tightly Closed Container c4->s1 s2 Store in Cool, Dry, Ventilated Area s1->s2

A workflow diagram for the safe handling of this compound.
Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Wear all required PPE, including respiratory protection.

    • Cover drains to prevent environmental contamination.[1]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][9]

    • Clean the affected area thoroughly.[1]

  • First Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If skin irritation persists, call a physician.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][9]

    • Ingestion : If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth with water and drink plenty of water afterwards.[2][10]

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure s1 Evacuate Area s2 Don Full PPE s1->s2 s3 Contain & Clean Spill s2->s3 s4 Dispose of Waste s3->s4 e_skin Skin Contact: Remove clothing, rinse skin seek_medical Seek Immediate Medical Attention e_skin->seek_medical e_eye Eye Contact: Rinse eyes for 15 min e_eye->seek_medical e_inhale Inhalation: Move to fresh air e_inhale->seek_medical e_ingest Ingestion: Call Poison Center e_ingest->seek_medical start Emergency Event spill_q Spill? start->spill_q spill_q->s1 Yes exposure_q Exposure? spill_q->exposure_q No exposure_q->e_skin Yes

A flowchart for responding to spills or personnel exposure incidents.
Disposal Plan

Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[7]

  • Containerization : Use only approved, compatible, and clearly labeled containers for hazardous waste.[11] Containers must be kept closed except when adding waste.[11]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[11]

  • Disposal : Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[1][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.